Phenserine tartrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
156910-61-1 |
|---|---|
Molecular Formula |
C24H29N3O8 |
Molecular Weight |
487.5 g/mol |
IUPAC Name |
[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-phenylcarbamate;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C20H23N3O2.C4H6O6/c1-20-11-12-22(2)18(20)23(3)17-10-9-15(13-16(17)20)25-19(24)21-14-7-5-4-6-8-14;5-1(3(7)8)2(6)4(9)10/h4-10,13,18H,11-12H2,1-3H3,(H,21,24);1-2,5-6H,(H,7,8)(H,9,10)/t18-,20+;1-,2-/m11/s1 |
InChI Key |
XKKPTCVQEJZDGT-PWUAAHBCSA-N |
Isomeric SMILES |
C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C)C.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Phenserine Tartrate: A Technical Guide to Synthesis, Chemical Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenserine is a synthetic phenylcarbamate derivative of (-)-physostigmine, an alkaloid originally extracted from the Calabar bean. Developed as a potential therapeutic agent for Alzheimer's disease (AD), phenserine has been the subject of extensive research due to its dual mechanism of action. It acts as a selective, non-competitive, and reversible inhibitor of acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine.[1][2] Additionally, phenserine has demonstrated non-cholinergic activities, including the modulation of amyloid precursor protein (APP) processing, which is central to the amyloid cascade hypothesis of AD.[1][2][3] This technical guide provides an in-depth overview of the synthesis of phenserine tartrate, its chemical and physical properties, and detailed experimental protocols for key biological assays.
Chemical and Physical Properties
Phenserine is used biologically as its L(+)-tartrate salt to improve its aqueous solubility and bioavailability.[4] The chemical composition of this compound is C₂₀H₂₃N₃O₂ • C₄H₆O₆.[4]
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula (Phenserine) | C₂₀H₂₃N₃O₂ | [5] |
| Molar Mass (Phenserine) | 337.423 g/mol | [5] |
| Melting Point (Phenserine) | 150 °C | [5][6] |
| Optical Rotation (Phenserine) | [α]D -80° (in ethanol) | [6] |
| Molecular Formula (this compound) | C₂₄H₂₉N₃O₈ | [7] |
| Molar Mass (this compound) | 487.50 g/mol | [6][7] |
| Melting Point (this compound) | 142-145 °C | [6] |
| Optical Rotation (this compound) | [α]D -58.7° (c = 0.75 in methanol) | [6] |
| Solubility (this compound) | Highly soluble in water | [6] |
Synthesis of this compound
A patented method for the synthesis of this compound involves the conversion of a physostigmine salt to eseroline, which is then reacted with phenyl isocyanate in an organic solvent in the presence of a base catalyst.[8] A more refined process is detailed below:
Experimental Protocol: this compound Synthesis[8]
-
Preparation of Phenserine Base: Eseroline is reacted with phenyl isocyanate in an organic solvent with a base catalyst.
-
Formation of Tartrate Salt:
-
Under an argon atmosphere, a solution of tartaric acid (0.114 mol) in a mixture of anhydrous ethanol (131 mL) and deionized (DI) water (3.3 mL) is prepared.
-
This solution is added over 32 minutes to a slurry of phenserine base (0.1037 mol) in a mixture of anhydrous ethanol (126 mL) and DI water (3.1 mL).
-
After approximately 60-75% of the tartaric acid solution has been added, the reaction is seeded with this compound (72 mg).
-
The reaction mixture is stirred for 19 hours and 15 minutes at room temperature.
-
A mixture of isopropanol (490 mL) and water (12 mL) is then added over 30 minutes.
-
-
Isolation and Purification:
-
The resulting slurry is stirred for 3.5 hours.
-
The solid is collected by filtration using a Buchner funnel with Whatman #3 filter paper.
-
The white residue is washed twice with isopropanol (100 mL).
-
The product is dried at 45°C under vacuum (29 inHg) for 19 hours to yield this compound as a white solid with a purity of 99.4%.
-
Biological Activity and Mechanism of Action
Phenserine exhibits a dual mechanism of action, targeting both cholinergic and amyloid pathways implicated in Alzheimer's disease.
Cholinergic Pathway: Acetylcholinesterase Inhibition
Phenserine is a selective and potent inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of acetylcholine.[5] By inhibiting AChE, phenserine increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in AD.[5]
| Parameter | Value | Reference |
| IC₅₀ for (-)-Phenserine (AChE) | 22 nM | [9] |
| IC₅₀ for (+)-Phenserine (AChE) | >25,000 nM | [9] |
Non-Cholinergic Pathway: Modulation of Amyloid Precursor Protein (APP) Processing
Phenserine has been shown to reduce the levels of amyloid-β (Aβ) peptides by modulating the translation of amyloid precursor protein (APP) mRNA.[9] This action is independent of its cholinergic activity and is mediated through the 5'-untranslated region (5'-UTR) of APP mRNA.[9]
-
In SK-N-SH neuroblastoma cells, treatment with 0.5, 5, and 50 μM (-)-phenserine for 4, 8, and 16 hours significantly reduced cellular βAPP levels.[9]
-
The same treatment also led to a decrease in total secreted Aβ levels.[9]
Signaling Pathways
The neuroprotective and neurotrophic effects of phenserine and its enantiomer, (+)-phenserine (posiphen), are mediated through the Protein Kinase C (PKC) and Extracellular signal-regulated kinase (ERK) pathways.[10]
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman Method)
This assay measures the activity of AChE by quantifying the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[11][12][13]
-
0.1 M Phosphate buffer (pH 8.0)
-
Acetylcholinesterase (AChE) solution (1 U/mL)
-
This compound stock solution (in appropriate solvent, e.g., 70% ethanol)
-
10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
14 mM Acetylthiocholine iodide (AChI)
-
5% Sodium dodecyl sulfate (SDS)
-
96-well microplate
-
Microplate reader
-
To each well of a 96-well plate, add:
-
140 µL of 0.1 M phosphate buffer (pH 8.0)
-
10 µL of this compound stock solution (or solvent for control)
-
10 µL of AChE solution (1 U/mL)
-
-
Incubate the plate for 10 minutes at 25°C.
-
Add 10 µL of 10 mM DTNB to the reaction mixture.
-
Initiate the reaction by adding 10 µL of 14 mM acetylthiocholine iodide.
-
Shake the plate for 1 minute.
-
Stop the reaction by adding 20 µL of 5% SDS.
-
After a 10-minute incubation, measure the absorbance at 412 nm using a microplate reader.
-
Calculate the percent inhibition using the following formula:
-
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
β-Secretase (BACE1) Activity Assay (FRET-based)
This assay utilizes a peptide substrate labeled with a fluorescent donor and a quenching acceptor. Cleavage of the substrate by BACE1 separates the donor and quencher, resulting in an increase in fluorescence.[14][15][16]
-
BACE1 enzyme
-
BACE1 FRET substrate (e.g., based on the "Swedish" APP mutation)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
BACE1 inhibitor (for control)
-
96-well black microplate
-
Fluorescence microplate reader
-
Prepare the reaction mixture in a 96-well black plate containing the assay buffer and the BACE1 FRET substrate.
-
Add the test compound (phenserine) or inhibitor control to the respective wells.
-
Initiate the reaction by adding the BACE1 enzyme.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes for endpoint or continuously for kinetic assays).
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/490 nm or 490/520 nm, depending on the substrate).[15][16]
-
Calculate the BACE1 activity based on the increase in fluorescence signal compared to a no-enzyme control.
α-Secretase Upregulation Assay
α-secretase cleaves APP within the Aβ sequence, precluding the formation of Aβ. Assays to measure α-secretase activity often involve detecting the product of this cleavage, sAPPα.[17]
-
Cell Culture: Culture cells of interest (e.g., human neuroblastoma cells) that express APP.
-
Treatment: Treat the cells with phenserine at various concentrations for a specified duration.
-
Sample Collection: Collect the conditioned media (containing secreted proteins) and prepare cell lysates.
-
Detection of sAPPα: Quantify the levels of sAPPα in the conditioned media using methods such as:
-
Western Blotting: Separate proteins by size using SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the N-terminus of sAPPα.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use a specific antibody pair to capture and detect sAPPα.
-
-
Analysis: An increase in the level of sAPPα in phenserine-treated cells compared to untreated controls would indicate an upregulation of α-secretase activity.
Conclusion
This compound is a promising compound with a dual mechanism of action that addresses both the cholinergic deficit and the amyloid pathology of Alzheimer's disease. Its well-defined chemical properties and synthesis route, combined with its potent biological activities, make it a significant subject of study in the field of neurodegenerative disease research. The detailed protocols provided in this guide offer a foundation for researchers to further investigate the therapeutic potential of phenserine and related compounds.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phenserine - Wikipedia [en.wikipedia.org]
- 6. Phenserine [drugfuture.com]
- 7. This compound | C24H29N3O8 | CID 6918263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US6495700B1 - Process for producing phenserine and its analog - Google Patents [patents.google.com]
- 9. Phenserine regulates translation of β-amyloid precursor protein mRNA by a putative interleukin-1 responsive element, a target for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of the Alzheimer drug Posiphen into its primary metabolic products (+)-N1-norPosiphen, (+)-N8-norPosiphen and (+)-N1, N8-bisnorPosiphen, their inhibition of amyloid precursor protein, α-synuclein synthesis, interleukin-1β, and cholinergic action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SensoLyte® 520 ß-Secretase (BACE1) Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 17. APP α-Secretase, a Novel Target for Alzheimer Drug Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
In-Vitro Efficacy of Phenserine in Modulating Beta-Amyloid Precursor Protein (β-APP) Processing: A Technical Guide
Abstract
Alzheimer's disease (AD) pathology is centrally characterized by the accumulation of amyloid-β (Aβ) peptides, which are proteolytic fragments of the beta-amyloid precursor protein (β-APP).[1] Therapeutic strategies have increasingly focused on modulating β-APP expression and processing to reduce the Aβ burden.[2][3] Phenserine, initially developed as a selective acetylcholinesterase (AChE) inhibitor, has emerged as a compound of significant interest due to its dual mechanism of action.[4][5] Beyond its cholinergic activity, in-vitro studies have demonstrated that phenserine effectively reduces β-APP levels and subsequent Aβ secretion.[2][6] This effect is achieved through a novel, non-cholinergic mechanism involving the post-transcriptional suppression of β-APP mRNA translation.[2][3][7] Phenserine interacts with a regulatory element in the 5'-untranslated region (5'-UTR) of β-APP mRNA, thereby inhibiting protein synthesis.[2][7][8] Notably, this action is independent of its AChE inhibitory function, as both the (-)-phenserine and the cholinergically weak (+)-phenserine (posiphen) enantiomers are equipotent in downregulating β-APP expression.[7] This technical guide provides an in-depth review of the in-vitro studies that have elucidated phenserine's mechanism of action on β-APP, presenting key quantitative data and detailed experimental protocols to support further research and drug development efforts.
Introduction to β-APP Processing and Phenserine
The amyloid cascade hypothesis posits that the overproduction and aggregation of Aβ peptides are central to the pathogenesis of Alzheimer's disease.[9] These peptides are derived from the sequential cleavage of β-APP by two enzymes: β-secretase (BACE1) and the γ-secretase complex.[10][11] This is known as the amyloidogenic pathway. Alternatively, β-APP can be processed via a non-amyloidogenic pathway, initiated by α-secretase, which cleaves within the Aβ domain, precluding its formation and producing a neuroprotective fragment, sAPPα.[10][12]
Phenserine is a physostigmine derivative that readily crosses the blood-brain barrier and was initially investigated for its potent and selective inhibition of AChE.[5][6][8] However, subsequent research uncovered a second, disease-modifying property: its ability to lower β-APP and Aβ levels in neuronal cultures.[6][13] This discovery highlighted phenserine's potential to not only provide symptomatic relief by augmenting cholinergic function but also to impact the underlying pathology of AD by targeting the source of toxic Aβ peptides.[6]
Phenserine's Mechanism of Action on β-APP
In-vitro studies using various cell lines have established that phenserine's primary effect on the amyloid pathway is the suppression of β-APP synthesis at the translational level.
Post-Transcriptional Regulation
Phenserine treatment in human neuroblastoma and astrocytoma cells leads to a significant reduction in β-APP protein levels.[2] Crucially, this decrease in protein is not accompanied by a change in β-APP mRNA levels, indicating that the drug's action is post-transcriptional.[2][3] This mechanism prevents the synthesis of new β-APP, thereby reducing the substrate available for all processing pathways and consequently lowering the output of all its fragments, including Aβ.[2][6]
Targeting the 5'-UTR of β-APP mRNA
The specific target of phenserine has been identified as a regulatory element within the 146-nucleotide 5'-untranslated region (5'-UTR) of the β-APP mRNA.[2][7] This region is known to contain an iron-responsive element (IRE) that can modulate translation.[2] Experiments using a chloramphenicol acetyltransferase (CAT) reporter gene fused to the β-APP 5'-UTR confirmed this mechanism. Phenserine reduced the expression of the reporter gene only when the β-APP 5'-UTR was present, demonstrating direct interference with its regulatory function.[2][3]
Independence from Cholinergic and Major Signaling Pathways
The reduction of β-APP is not a downstream effect of phenserine's primary role as an AChE inhibitor. This was conclusively demonstrated using its stereoisomer, (+)-phenserine (posiphen), which has negligible anticholinesterase activity but reduces β-APP levels to a similar extent as the potent (-)-enantiomer.[2][7] Furthermore, investigations using specific inhibitors ruled out the involvement of classical receptor-mediated signaling cascades, such as the extracellular signal-regulated kinase (ERK) and phosphatidylinositol 3-kinase (PI3K) pathways, in phenserine's modulation of β-APP.[2][3]
Quantitative Analysis of Phenserine's Effects
The efficacy of phenserine in reducing β-APP and its amyloidogenic fragments has been quantified across multiple studies and cell lines. The data consistently show a dose- and time-dependent reduction in both the precursor protein and its final Aβ product.
Table 1: Effect of Phenserine on β-APP Protein Levels in Vitro
| Cell Line | Phenserine Isomer / Concentration | Treatment Duration | % Reduction in β-APP (vs. Control) | Citation(s) |
| SH-SY-5Y Neuroblastoma | (+)-Phenserine, 5 µM | 4 hours | "Dramatic decline" | [2] |
| SH-SY-5Y Neuroblastoma | (-)-Phenserine, 5 µM | 4 hours | "Dramatic decline" | [2] |
| U373 MG Astrocytoma | (-)-Phenserine, 50 µM | 4-48 hours | > 25% (p < 0.05) | [2] |
| SK-N-SH Neuroblastoma | (-)-Phenserine, 50 µM | 16 hours | ~40% (in cell lysate and media) | [9] |
Table 2: Effect of Phenserine on Secreted Aβ Levels in Vitro
| Cell Line | Phenserine Isomer / Concentration | Treatment Duration | % Reduction in Aβ (vs. Control) | Citation(s) |
| SK-N-SH Neuroblastoma | (-)-Phenserine, 50 µM | 8 hours | 14% | [14] |
| SK-N-SH Neuroblastoma | (-)-Phenserine, 50 µM | 16 hours | 31% (p < 0.02) | [14] |
| SK-N-SH Neuroblastoma | (+)-Phenserine (Posiphen), 10 µM | 16 hours | 21% (p < 0.05) | [9] |
| SK-N-SH Neuroblastoma | (+)-Phenserine (Posiphen), 50 µM | 16 hours | 32% (p < 0.05) | [9] |
| SK-N-SH Neuroblastoma | (-)-Phenserine, 50 µM | 16 hours | 38% (p < 0.05) | [9] |
Key Experimental Protocols
The following sections detail the core methodologies used to investigate the effects of phenserine on β-APP processing in vitro.
Cell Culture and Treatment
-
Cell Lines: Human neuroblastoma cell lines (e.g., SH-SY-5Y, SK-N-SH) and human astrocytoma cells (e.g., U373 MG) are commonly used as they endogenously express β-APP.[2][14][15]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Phenserine Preparation: Phenserine is dissolved in a suitable solvent like DMSO to create a stock solution and then diluted in culture media to the final desired concentrations (e.g., 5 µM to 50 µM).[2][14][16]
-
Treatment Protocol: Near-confluent cell cultures are treated with phenserine-containing media or vehicle control for specified time periods (e.g., 30 minutes to 48 hours).[2] Following incubation, both the conditioned media and cell lysates are collected for analysis.
Western Blotting for β-APP Quantification
This technique is used to measure the relative amount of β-APP protein in cell lysates and conditioned media.
-
Protein Extraction: Cells are lysed using a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Quantification: Total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis: Equal amounts of protein (e.g., 15 µg) are loaded onto an SDS-PAGE gel and separated by size.[2]
-
Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Probing: The membrane is blocked (e.g., with 5% non-fat milk) to prevent non-specific antibody binding. It is then incubated with a primary antibody specific to an N-terminal epitope of β-APP.[14]
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Band intensity is quantified using densitometry software and normalized to a loading control (e.g., β-actin).[17]
ELISA for Aβ Quantification
A sandwich ELISA is employed to specifically measure the concentration of secreted Aβ peptides in the conditioned media.
-
Plate Coating: A 96-well plate is coated with a capture antibody that binds to a specific region of the Aβ peptide (e.g., rabbit polyclonal antibody no. 3160 for total Aβ).[2]
-
Blocking: Non-specific binding sites in the wells are blocked.
-
Sample Incubation: Conditioned media samples and Aβ standards are added to the wells and incubated.
-
Detection Antibody: A detection antibody that binds to a different epitope of Aβ (e.g., mAb 4G8, which recognizes residues 17-25) is added.[2]
-
Enzyme Conjugate & Substrate: An enzyme-conjugated secondary antibody is added, followed by a chromogenic substrate.
-
Measurement: The absorbance is read on a plate reader, and the concentration of Aβ in the samples is calculated by comparison to the standard curve.
Conclusion and Future Directions
Future in-vitro research should aim to:
-
Further elucidate the precise molecular interactions between phenserine and the iron-responsive element within the β-APP 5'-UTR.
-
Utilize more complex models, such as human induced pluripotent stem cell (iPSC)-derived neurons or 3D brain organoids, to validate these findings in a more physiologically relevant context.
-
Investigate potential off-target effects on the translation of other proteins that may contain similar regulatory elements in their mRNA.
By providing a comprehensive understanding of its molecular actions, these foundational in-vitro studies pave the way for the rational design and clinical testing of phenserine and its derivatives as disease-modifying therapies for Alzheimer's disease.
References
- 1. The experimental Alzheimer's disease drug posiphen [(+)-phenserine] lowers amyloid-beta peptide levels in cell culture and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenserine regulates translation of β-amyloid precursor protein mRNA by a putative interleukin-1 responsive element, a target for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenserine regulates translation of beta -amyloid precursor protein mRNA by a putative interleukin-1 responsive element, a target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Phenserine - Wikipedia [en.wikipedia.org]
- 6. Phenserine Efficacy in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Was phenserine a failure or were investigators mislead by methods? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 10. Frontiers | Targeting Amyloidogenic Processing of APP in Alzheimer’s Disease [frontiersin.org]
- 11. The role and therapeutic targeting of α-, β- and γ-secretase in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. europeanreview.org [europeanreview.org]
- 13. cn.aminer.org [cn.aminer.org]
- 14. researchgate.net [researchgate.net]
- 15. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 16. (−)-Phenserine inhibits neuronal apoptosis following ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Initial Animal Model Studies of Phenserine Tartrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenserine tartrate, a derivative of physostigmine, has been a subject of significant preclinical research as a potential therapeutic agent for Alzheimer's disease (AD). Its initial evaluation in animal models has revealed a dual mechanism of action, targeting both the cholinergic deficit and the amyloid pathology characteristic of AD. This technical guide provides an in-depth overview of the foundational animal model studies, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Core Mechanisms of Action
This compound exhibits a bifurcated mechanism of action, making it a compound of interest in the multifaceted approach to treating Alzheimer's disease.
-
Cholinergic Modulation : As a selective, non-competitive inhibitor of acetylcholinesterase (AChE), phenserine increases the synaptic availability of acetylcholine, a neurotransmitter crucial for learning and memory. This action addresses the cholinergic deficit observed in the brains of Alzheimer's patients. In vivo studies have demonstrated that phenserine administration leads to rapid, potent, and long-lasting AChE inhibition in the brain.[1][2][3]
-
Amyloid-β Precursor Protein (APP) Regulation : Independent of its cholinergic activity, phenserine has been shown to modulate the synthesis of amyloid-β precursor protein (APP).[1][2][3] This non-cholinergic mechanism involves the translational regulation of APP mRNA, leading to reduced levels of both APP and its neurotoxic byproduct, amyloid-beta (Aβ) peptide.[1][2][3]
Quantitative Data from Animal Studies
The following tables summarize the key quantitative findings from initial animal model studies investigating the efficacy of this compound.
Table 1: Effect of this compound on Cognitive Performance in Aged Rats (Stone Maze Test)
| Treatment Group | Dose (mg/kg, i.p.) | Mean Number of Errors (± SEM) | Percentage Reduction in Errors vs. Control | p-value |
| Control (Saline) | - | 18.2 ± 2.1 | - | - |
| Phenserine | 1.0 | 12.5 ± 1.8 | 31.3% | < 0.05 |
| Phenserine | 2.0 | 9.8 ± 1.5 | 46.2% | < 0.01 |
| Phenserine | 3.0 | 8.1 ± 1.3 | 55.5% | < 0.01 |
Data derived from studies demonstrating significant reduction in errors in a 14-unit T-maze in aged Fischer-344 rats following 5 days of treatment.[4]
Table 2: Effect of this compound on Amyloid-β Precursor Protein (APP) and Amyloid-β (Aβ42) Levels in Mouse Cerebral Cortex
| Treatment Group | Dose (mg/kg, i.p.) | Mean Reduction in APP Levels (%) | Mean Reduction in Aβ42 Levels (%) |
| Phenserine | 2.5 | 15% | 20% |
| Phenserine | 7.5 | 25% | 33% |
Data synthesized from studies in mice showing dose-dependent reductions in APP and Aβ42 levels following 21 consecutive days of administration.[5]
Table 3: In Vivo Acetylcholinesterase (AChE) Inhibition in Rat Brain
| Dose (mg/kg, i.v.) | Peak AChE Inhibition (%) | Duration of >70% Inhibition (hours) |
| 1.0 | > 70% | > 8.25 |
Following intravenous administration, phenserine achieves high and long-lasting inhibition of AChE in the rat brain.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols employed in the initial animal studies of this compound.
Animal Models and Drug Administration
-
Animal Models :
-
Aged Rats : Male Fischer-344 rats, typically 18-24 months old, were commonly used to model age-related cognitive decline.[4]
-
Mouse Models of Alzheimer's Disease : Transgenic mouse models overexpressing human APP with mutations linked to familial AD were also utilized.
-
-
Preparation of this compound Solution :
-
This compound was dissolved in sterile 0.9% saline to the desired concentration. The pH of the solution was adjusted to ~7.0.
-
-
Intraperitoneal (i.p.) Injection Protocol :
-
Rats or mice were securely restrained.
-
The injection site, typically the lower right quadrant of the abdomen, was sterilized with 70% ethanol.
-
A 25-27 gauge needle was inserted at a 30-45 degree angle into the peritoneal cavity.
-
The plunger was slightly withdrawn to ensure no blood or urine was aspirated, confirming correct needle placement.
-
The this compound solution was slowly injected. The volume was typically less than 10 ml/kg.
-
The needle was withdrawn, and gentle pressure was applied to the injection site.
-
Animals were monitored for any adverse reactions post-injection.
-
Behavioral Assessment: Stone Maze (14-Unit T-Maze)
The Stone maze is a complex spatial learning and memory task used to assess cognitive function in rodents.
-
Apparatus : A 14-unit T-maze with a starting box and a goal box. Incorrect turns lead to cul-de-sacs.
-
Pre-training : Animals were habituated to the maze and motivated by either food restriction or mild foot shock avoidance.
-
Testing :
-
Animals were administered this compound or vehicle (saline) intraperitoneally at specified times before the trial.
-
Each rat was placed in the starting box and allowed to navigate the maze to the goal box.
-
The number of errors (entries into blind alleys) and the latency to reach the goal box were recorded.
-
Multiple trials were conducted over several days.
-
Biochemical Analyses
-
Brain Tissue Homogenization :
-
Following euthanasia, brains were rapidly excised and dissected on ice.
-
Specific brain regions (e.g., cerebral cortex, hippocampus) were isolated.
-
Tissues were homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
The homogenate was centrifuged, and the supernatant containing the protein lysate was collected.
-
-
Western Blot for APP :
-
Protein concentration in the lysate was determined using a BCA or Bradford assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane was incubated with a primary antibody specific for APP (e.g., 22C11).
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) substrate and quantified by densitometry.
-
-
Acetylcholinesterase (AChE) Activity Assay :
-
AChE activity in brain homogenates was measured using the Ellman method.
-
The assay is based on the reaction of acetylthiocholine iodide with AChE to produce thiocholine.
-
Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.
-
The rate of color change was measured spectrophotometrically at 412 nm and is directly proportional to the AChE activity.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Figure 1. Cholinergic signaling pathway modulated by this compound.
Figure 2. Non-cholinergic signaling pathway of this compound.
Figure 3. General experimental workflow for this compound studies.
Conclusion
The initial animal model studies of this compound have provided a strong preclinical rationale for its development as a potential treatment for Alzheimer's disease. The compound's dual mechanism of action, effectively targeting both the cholinergic and amyloid pathways, is a significant advantage. The quantitative data from these early studies demonstrate its potential to improve cognitive function and reduce the pathological hallmarks of AD. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers aiming to build upon this foundational work. Further investigation into the long-term efficacy and safety of this compound in more advanced animal models is warranted to facilitate its translation to clinical applications.
References
- 1. An overview of this compound, a novel acetylcholinesterase inhibitor for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of this compound, A Novel Acetylcholinesterase ...: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. Maze learning in aged rats is enhanced by phenserine, a novel anticholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 6. The experimental Alzheimer drug phenserine: preclinical pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Properties of Phenserine Tartrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenserine tartrate, a derivative of physostigmine, has emerged as a promising neuroprotective agent with a multifaceted mechanism of action. Initially developed as a selective, non-competitive, and reversible acetylcholinesterase (AChE) inhibitor for the symptomatic treatment of Alzheimer's disease (AD), subsequent research has unveiled its significant non-cholinergic neuroprotective and neurotrophic properties.[1][2][3] This technical guide provides an in-depth overview of the core neuroprotective attributes of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular pathways.
Dual Mechanism of Action
This compound exerts its neuroprotective effects through two primary, yet distinct, pathways:
-
Cholinergic Mechanism: As a potent acetylcholinesterase inhibitor, (-)-phenserine increases the synaptic availability of acetylcholine, a neurotransmitter crucial for memory and cognition.[2][3] This action helps to ameliorate the cholinergic deficit observed in neurodegenerative diseases like Alzheimer's.[4]
-
Non-Cholinergic Mechanism: Independent of its AChE inhibitory activity, phenserine modulates the processing of amyloid precursor protein (APP), leading to a reduction in the production of amyloid-beta (Aβ) peptides.[1][5] This is a key disease-modifying potential, as Aβ accumulation is a central pathological hallmark of Alzheimer's disease.[6][7] Furthermore, phenserine has been shown to possess neurotrophic and anti-apoptotic properties.[4][8]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies on this compound.
Table 1: In Vitro Efficacy of Phenserine
| Parameter | Cell Line | Concentration/IC50 | Effect | Reference |
| AChE Inhibition (human erythrocyte) | - | IC50: 22 nM | Potent inhibition of acetylcholinesterase. | [6] |
| BuChE Inhibition (human plasma) | - | IC50: 1560 nM | Low inhibition of butyrylcholinesterase, indicating selectivity for AChE. | [6] |
| APP Synthesis Inhibition | Neuronal Cultures | EC50: 670 nM | Reduction in amyloid precursor protein synthesis. | [6] |
| Aβ Reduction | Human Neuroblastoma Cells | 5 µM | Significant decrease in Aβ levels after 4 hours. | [9] |
| Neuroprotection against H2O2 | SH-SY5Y Cells | 3, 10, 30 µM | Dose-dependent protection against oxidative stress. | [4] |
| Neurotrophic Effect (Cell Proliferation) | SH-SY5Y Cells | 3 to 300 µM | Dose-dependent increase in cell proliferation, up to 183% of control. | [4] |
Table 2: In Vivo Efficacy of Phenserine in Animal Models
| Animal Model | Dosage | Duration | Key Findings | Reference |
| Rats (Scopolamine-induced learning impairment) | - | - | Attenuated learning impairment in a 14-unit T-maze. | [10] |
| AD Transgenic Mice (Tg2576) | 7.5 mg/kg i.p. daily | - | Elevated hippocampal BDNF from 0.0865 to 0.101 pg/µg protein (p<0.05). | [4] |
| Wild Type Mice | - | 16 days | Significantly elevated neurogenesis in the subventricular zone and a ~2-fold rise in cortical BDNF. | [4] |
| Rat Middle Cerebral Artery Occlusion (MCAO) | - | - | Reduced infarction volume, decreased cell death, and improved behavioral outcomes. | [8] |
Table 3: Clinical Trial Data for Phenserine in Alzheimer's Disease
| Study Phase | Dosage | Duration | Outcome Measure | Result | Reference |
| Phase IIb | 10 and 15 mg BID | 6 months | Plasma and CSF Aβ levels | Trends towards reduction, but not statistically significant. | [6] |
| Phase III | 15 mg BID | >12 weeks | ADAS-cog Change | -3.18 (Phenserine) vs. -0.66 (Placebo) (p=0.0286) | [6] |
| Phase III | 15 mg BID | 12 weeks | CIBIC+ Score | 3.59 (Phenserine) vs. 3.95 (Placebo) (p=0.0568) | [6] |
| Phase II (Mild AD) | 30 mg/day | 3 months | Composite neuropsychological test score | Statistically significant improvement compared to placebo. | [11] |
| Phase II (Mild AD) | 30 mg/day | 3 months | Regional cerebral metabolic rate for glucose (rCMRglc) | Significantly increased in several cortical regions. | [11] |
Signaling Pathways and Mechanisms of Action
Phenserine's neuroprotective and neurotrophic effects are mediated through the activation of key intracellular signaling pathways.
Neurotrophic and Neuroprotective Signaling
Studies have demonstrated that both (-)-phenserine and its enantiomer (+)-phenserine induce neurotrophic and neuroprotective effects through the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[4][12] Activation of these pathways promotes cell survival and proliferation.
References
- 1. An overview of this compound, a novel acetylcholinesterase inhibitor for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenserine - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Neurotrophic and Neuroprotective Actions of (−)- and (+)-Phenserine, Candidate Drugs for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Phenserine Efficacy in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The experimental Alzheimer's disease drug posiphen [(+)-phenserine] lowers amyloid-beta peptide levels in cell culture and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (−)-Phenserine inhibits neuronal apoptosis following ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenserine regulates translation of β-amyloid precursor protein mRNA by a putative interleukin-1 responsive element, a target for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenserine: a physostigmine derivative that is a long-acting inhibitor of cholinesterase and demonstrates a wide dose range for attenuating a scopolamine-induced learning impairment of rats in a 14-unit T-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of phenserine treatment on brain functional activity and amyloid in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neurotrophic and neuroprotective actions of (-)- and (+)-phenserine, candidate drugs for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenserine's Impact on Brain Acetylcholine Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenserine is a novel, highly selective acetylcholinesterase (AChE) inhibitor that has been extensively studied for its potential therapeutic role in Alzheimer's disease (AD). Its primary mechanism of action involves the potent and long-lasting inhibition of AChE, leading to a significant elevation of acetylcholine (ACh) levels in the brain.[1][2][3] This, in turn, is believed to enhance cholinergic neurotransmission, which is impaired in AD, thereby improving cognitive function.[1] Beyond its cholinergic activity, phenserine also exhibits a non-cholinergic mechanism by modulating the synthesis of amyloid precursor protein (APP), a key molecule in the pathogenesis of AD.[2][4][5][6][7] This technical guide provides an in-depth overview of phenserine's effect on brain acetylcholine levels, detailing its mechanism of action, presenting quantitative data from key studies, outlining experimental protocols, and visualizing the relevant biological pathways.
Cholinergic Mechanism of Action: Acetylcholinesterase Inhibition
Phenserine functions as a potent inhibitor of acetylcholinesterase, the primary enzyme responsible for the degradation of acetylcholine in the synaptic cleft.[1] By blocking AChE, phenserine increases the concentration and prolongs the availability of ACh for neurotransmission, thereby activating cholinergic neuronal circuits.[1]
The nature of this inhibition has been described as mixed, non-competitive, and pseudo-irreversible.[4][8][9] Studies on AChE from various sources have characterized its inhibitory kinetics, demonstrating high affinity and selectivity. Phenserine is noted for its high selectivity for AChE over butyrylcholinesterase (BChE), which may minimize certain side effects associated with less selective inhibitors.[3]
Quantitative Data: In Vitro AChE Inhibition Kinetics
The following table summarizes the key kinetic parameters of phenserine's interaction with acetylcholinesterase from various experimental models.
| Parameter | Value | Enzyme Source | Notes | Reference |
| IC₅₀ | 0.013 µM | Electrophorus electricus AChE | Dose-dependent inhibition was observed. | [8] |
| IC₅₀ | 22 nM (0.022 µM) | Human Erythrocyte AChE | [4] | |
| IC₅₀ | 0.0453 µM | Human Erythrocyte AChE | Inhibition was concentration-dependent. | [9] |
| Ki (competitive) | 0.39 µmole/l (0.39 µM) | Electrophorus electricus AChE | Indicates a mixed inhibition pattern. | [8] |
| Ki (uncompetitive) | 0.21 µmole/l (0.21 µM) | Electrophorus electricus AChE | Indicates a mixed inhibition pattern. | [8] |
| Ki | 0.048 µM | Human Erythrocyte AChE | Determined from Dixon and Lineweaver-Burk plots, indicating noncompetitive inhibition. | [9] |
| Km | 0.17 µM | Electrophorus electricus AChE | [8] | |
| Vmax | 0.39 µM | Electrophorus electricus AChE | [8] |
Signaling Pathway: Cholinergic Synapse
The following diagram illustrates the action of phenserine at the cholinergic synapse.
References
- 1. Phenserine - Wikipedia [en.wikipedia.org]
- 2. An overview of phenserine tartrate, a novel acetylcholinesterase inhibitor for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The experimental Alzheimer drug phenserine: preclinical pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenserine Efficacy in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenserine regulates translation of β-amyloid precursor protein mRNA by a putative interleukin-1 responsive element, a target for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenserine regulates translation of beta -amyloid precursor protein mRNA by a putative interleukin-1 responsive element, a target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Overview of this compound, A Novel Acetylcholinesterase ...: Ingenta Connect [ingentaconnect.com]
- 8. Computational and Kinetic Studies of Acetylcholine Esterase Inhibition by Phenserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics of human erythrocyte acetylcholinesterase inhibition by a novel derivative of physostigmine: phenserine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Phenserine in Traumatic Brain Injury Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Phenserine, a multi-target drug, in the context of traumatic brain injury (TBI) research. The following sections detail its mechanisms of action, summarize key quantitative findings from preclinical studies, and provide detailed experimental protocols for its application in established TBI models.
Introduction
Traumatic brain injury is a major cause of death and disability worldwide with limited therapeutic options.[1][2][3] The pathophysiology of TBI involves a primary injury followed by a cascade of secondary injury mechanisms, including neuroinflammation, oxidative stress, excitotoxicity, and programmed cell death.[4][5] Phenserine, an acetylcholinesterase inhibitor originally developed for Alzheimer's disease, has emerged as a promising candidate for TBI treatment due to its multifaceted neuroprotective properties.[2][4][6] It has been shown to mitigate cognitive and motor impairments in animal models of TBI.[4][7]
Mechanisms of Action
Phenserine's therapeutic potential in TBI stems from its ability to modulate multiple pathological pathways initiated by the initial trauma. Its mechanisms are both cholinergic and non-cholinergic.[6][8]
Key Mechanisms:
-
Acetylcholinesterase (AChE) Inhibition: As an AChE inhibitor, Phenserine increases the availability of acetylcholine in the synaptic cleft, which can have neuroprotective effects.[1][8]
-
Anti-inflammatory Effects: Phenserine significantly reduces neuroinflammation following TBI by decreasing the activation of microglia, the brain's resident immune cells.[1][2][9] This includes reducing the release of pro-inflammatory cytokines like TNF-α.[3][10]
-
Reduction of Amyloid Precursor Protein (APP) and Aβ Levels: Phenserine has been shown to lower the expression of APP and the production of amyloid-beta (Aβ) peptides, which are implicated in neurodegeneration following TBI.[1][5] This action is notable as it is also a key feature of its enantiomer, Posiphen, which lacks significant AChE inhibitory activity.[1]
-
Anti-apoptotic Effects: Phenserine promotes neuronal survival by upregulating the anti-apoptotic protein Bcl-2 and downregulating the pro-apoptotic factor activated caspase-3.[6][11]
-
Neurotrophic Support: The compound has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a key molecule involved in neuronal survival, growth, and synaptic plasticity.[6][11]
-
Reduction of Oxidative Stress: Phenserine helps to mitigate oxidative stress, a major contributor to secondary injury in TBI.[4][12]
The multifaceted nature of Phenserine's action makes it a compelling candidate for treating the complex pathology of TBI.[4][5]
Signaling Pathway Overview
The neuroprotective effects of Phenserine in traumatic brain injury are mediated through a complex interplay of signaling pathways. A key pathway implicated is the ERK-1/2 signaling cascade, which is involved in promoting cell survival and mitigating apoptosis. By modulating this and other pathways, Phenserine influences the expression of downstream targets involved in inflammation, apoptosis, and neurogenesis.
Caption: Phenserine's neuroprotective signaling in TBI.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative outcomes of Phenserine treatment in preclinical models of TBI.
Table 1: Effects of Phenserine on Histological and Cellular Outcomes in TBI Models
| Parameter | TBI Model | Animal | Dosage | Treatment Duration | Key Findings | Reference |
| Contusion Volume | Controlled Cortical Impact (CCI) | Mouse | 2.5 mg/kg, IP, BID | 5 days | Significantly attenuated TBI-induced contusion volume. | [1][2][6] |
| Lateral Ventricle Size | CCI | Mouse | 2.5 mg/kg, IP, BID | 5 days | Reduced the enlargement of the lateral ventricle caused by CCI. | [1][2][6] |
| Microglial Activation | CCI | Mouse | 2.5 mg/kg, IP, BID | 5 days | Dramatically reduced the ratio of activated to resting microglia. | [1][2] |
| Neurodegeneration (Fluoro-Jade C+) | Weight Drop (mTBI) | Mouse | 2.5 and 5.0 mg/kg, BID | 5 days | Fully abated mTBI-induced neurodegeneration in the hippocampus and cortex. | [3][10] |
| Synaptic Density (PSD-95 & Synaptophysin) | Weight Drop (mTBI) | Mouse | 2.5 and 5.0 mg/kg, BID | 5 days | Reversed the loss of PSD-95+ dendritic spines and synaptophysin immunoreactivity. | [3][10] |
Table 2: Effects of Phenserine on Behavioral Outcomes in TBI Models
| Behavioral Test | TBI Model | Animal | Dosage | Treatment Duration | Key Findings | Reference |
| Motor Asymmetry | CCI | Mouse | 2.5 mg/kg, IP, BID | 5 days | Significantly attenuated TBI-induced motor asymmetry. | [1][2] |
| Sensorimotor Function | CCI | Mouse | 2.5 mg/kg, IP, BID | 5 days | Ameliorated impairments in sensorimotor functions. | [1][2] |
| Motor Coordination & Balance | CCI | Mouse | 2.5 mg/kg, IP, BID | 5 days | Improved motor coordination and balance functions. | [1][2] |
| Visual Memory (Novel Object Recognition) | Weight Drop (mTBI) | Mouse | 2.5 and 5.0 mg/kg, BID | 5 days | Mitigated mTBI-induced cognitive impairment. | [3][10][12] |
| Spatial Memory (Y-maze) | Weight Drop (mTBI) | Mouse | 2.5 and 5.0 mg/kg, BID | 5 days | Ameliorated deficits in spatial memory. | [3][10][12] |
Experimental Protocols
Protocol 1: Controlled Cortical Impact (CCI) Injury Model in Mice
This protocol describes the induction of a moderate to severe TBI using the CCI model.
Materials:
-
8-week-old male C57/BL6 mice (25-30g)[1]
-
Anesthetic (e.g., 2.5% tribromoethanol)[1]
-
Stereotaxic frame[1]
-
High-speed dental drill
-
CCI device with a pneumatic impactor
-
Bone wax
-
Sutures or tissue adhesive
Procedure:
-
Anesthetize the mouse and place it in a stereotaxic frame.[1]
-
Make a midline incision on the scalp to expose the skull.
-
Perform a craniotomy (typically 3-5 mm in diameter) over the desired cortical region (e.g., parietal cortex) using a high-speed dental drill, keeping the dura mater intact.
-
Position the CCI device perpendicular to the cortical surface.
-
Induce the injury by releasing the pneumatic impactor onto the exposed dura. Injury parameters (e.g., impact velocity, depth, and dwell time) should be consistent across all animals.
-
Following the impact, control any bleeding with sterile cotton swabs and seal the craniotomy with bone wax.
-
Suture the scalp incision.
-
Allow the animal to recover on a heating pad before returning it to its home cage.
Protocol 2: Phenserine Administration
This protocol details the preparation and administration of Phenserine to TBI model animals.
Materials:
-
(-)-Phenserine tartrate[3]
-
Sterile saline solution (0.9% NaCl)
-
Syringes and needles for intraperitoneal (IP) injection
Procedure:
-
Dissolve (-)-Phenserine tartrate in sterile saline to the desired concentration (e.g., for a 2.5 mg/kg dose in a 25g mouse, prepare a solution that allows for a reasonable injection volume, typically 100-200 µL).
-
For post-injury treatment, administer the first dose of Phenserine (e.g., 2.5 mg/kg, IP) at a specified time after TBI induction (e.g., 30 minutes).[1]
-
Continue administration twice daily (BID) for the duration of the study (e.g., 5 days).[1][2]
-
A vehicle control group should receive IP injections of sterile saline on the same schedule.
Protocol 3: Behavioral Assessment - Novel Object Recognition (NOR) Test
This test is used to evaluate visual memory deficits.
Procedure:
-
Habituation: Individually place mice in an open-field arena (e.g., 40x40x40 cm) for a set period (e.g., 10 minutes) for 2-3 consecutive days to acclimate them to the environment.
-
Training (Familiarization) Phase: Place two identical objects in the arena. Allow the mouse to explore the objects for a set duration (e.g., 10 minutes).
-
Testing Phase: After a retention interval (e.g., 24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object.
-
Record the time the mouse spends exploring each object (novel vs. familiar) for a set period (e.g., 5-10 minutes). Exploration is typically defined as sniffing or touching the object with the nose.
-
Calculate a preference index: (Time exploring novel object / Total exploration time) x 100. A preference index significantly above 50% indicates successful memory of the familiar object.[12]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of Phenserine in a mouse model of TBI.
Conclusion
References
- 1. (-)-Phenserine Ameliorates Contusion Volume, Neuroinflammation, and Behavioral Impairments Induced by Traumatic Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (-)-Phenserine Ameliorates Contusion Volume, Neuroinflammation, and Behavioral Impairments Induced by Traumatic Brain Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (-)-Phenserine and the prevention of pre-programmed cell death and neuroinflammation in mild traumatic brain injury and Alzheimer's disease challenged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (-)-Phenserine tartrate (PhenT) as a treatment for traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repositioning drugs for traumatic brain injury - N-acetyl cysteine and Phenserine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Repurposing in the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 8. Phenserine - Wikipedia [en.wikipedia.org]
- 9. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 10. (-)-Phenserine and the prevention of pre-programmed cell death and neuroinflammation in mild traumatic brain injury and Alzheimer’s disease challenged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (−)-Phenserine inhibits neuronal apoptosis following ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-Term Potentiation Studies with Phenserine Tartrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenserine, a selective, non-competitive acetylcholinesterase (AChE) inhibitor, has been a subject of significant interest in the context of neurodegenerative diseases, particularly Alzheimer's disease (AD).[1] Beyond its role in modulating cholinergic transmission, Phenserine has demonstrated a dual mechanism of action that includes the regulation of amyloid-beta precursor protein (APP) synthesis, thereby reducing the production of amyloid-beta (Aβ) peptides.[2][3] These peptides are known to be detrimental to synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory. Furthermore, the neurotrophic and neuroprotective actions of Phenserine are mediated through the activation of Protein Kinase C (PKC) and Extracellular signal-regulated kinase (ERK) pathways.[4][5]
These application notes provide a detailed overview and experimental protocols for investigating the effects of Phenserine tartrate on LTP. Given the limited direct electrophysiological data on Phenserine's effect on LTP in publicly available literature, this document combines the known mechanisms of Phenserine with established protocols for studying LTP and data from analogous cholinesterase inhibitors, such as Donepezil and Galantamine, to propose a comprehensive guide for researchers.
Data Presentation: Efficacy of Cholinesterase Inhibitors on LTP
The following tables summarize the quantitative effects of cholinesterase inhibitors on Long-Term Potentiation (LTP) in hippocampal slices. This data, derived from studies on Donepezil and Galantamine, serves as a valuable reference for hypothesizing the potential effects of this compound.
Table 1: Effect of Cholinesterase Inhibitors on Baseline LTP
| Compound | Concentration (µM) | LTP Induction Protocol | Preparation | Effect on fEPSP Slope (% of baseline) | Citation(s) |
| Donepezil | 0.1 | High-Frequency Stimulation (HFS) | Rat Hippocampal Slices (CA1) | No significant change | [4][6] |
| Donepezil | 0.5 | High-Frequency Stimulation (HFS) | Rat Hippocampal Slices (CA1) | Significant increase (approx. 194%) | [4][6] |
| Donepezil | 1.0 | High-Frequency Stimulation (HFS) | Rat Hippocampal Slices (CA1) | No significant change | [4][6] |
| Donepezil | 5.0 - 10.0 | High-Frequency Stimulation (HFS) | Rat Hippocampal Slices (CA1) | Suppression of LTP | [4][6] |
| Galantamine | 1.0 | Theta-Burst Stimulation (TBS) | Rat Hippocampal Slices (CA1) | Enhancement of LTP | [7][8] |
Table 2: Rescue of Aβ-impaired LTP by Cholinesterase Inhibitors
| Compound | Concentration (µM) | Aβ Peptide Concentration | LTP Induction Protocol | Preparation | Effect on fEPSP Slope | Citation(s) |
| Donepezil | 0.1 - 1.0 | 200 nM Aβ | High-Frequency Stimulation (HFS) | Rat Hippocampal Slices (CA1) | Restoration of LTP | [4][6] |
Experimental Protocols
The following are detailed protocols for conducting LTP experiments to investigate the effects of this compound.
Protocol 1: In Vitro Electrophysiology - Field Excitatory Postsynaptic Potential (fEPSP) Recordings in Hippocampal Slices
This protocol describes the standard method for inducing and recording LTP in the CA1 region of the hippocampus, adapted for the study of this compound.
1. Materials and Reagents:
-
This compound (dissolved in appropriate vehicle, e.g., DMSO, then diluted in artificial cerebrospinal fluid)
-
Artificial Cerebrospinal Fluid (aCSF) composition (in mM): 124 NaCl, 4.4 KCl, 1 Na2HPO4, 25 NaHCO3, 2 CaCl2, 2 MgSO4, 10 Glucose. Continuously bubbled with 95% O2 / 5% CO2.
-
Dissection tools
-
Vibratome or tissue chopper
-
Recording chamber (submerged or interface type)
-
Glass microelectrodes (for stimulation and recording)
-
Amplifier and data acquisition system
2. Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., Wistar rat or C57BL/6 mouse) according to approved animal care protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Isolate the hippocampus and prepare 300-400 µm thick transverse slices using a vibratome or tissue chopper.
-
Transfer the slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.
3. Electrophysiological Recording:
-
Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.
-
Establish a stable baseline recording of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz). The stimulus intensity should be set to elicit a fEPSP amplitude that is 30-50% of the maximum.
-
Apply this compound at the desired concentration (e.g., based on analogous compounds, a range of 0.1 µM to 10 µM could be explored) to the perfusing aCSF and allow it to equilibrate for at least 20 minutes.
-
Induce LTP using a standard protocol such as:
-
High-Frequency Stimulation (HFS): One or more trains of 100 pulses at 100 Hz.
-
Theta-Burst Stimulation (TBS): Several bursts of 4 pulses at 100 Hz, with the bursts repeated at 5 Hz.[9]
-
-
Continue to record fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP. The fEPSP slope is the most common measure of synaptic strength.
4. Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the fEPSP slopes to the pre-LTP baseline.
-
Compare the magnitude of potentiation between control (vehicle-treated) and Phenserine-treated slices.
Protocol 2: Investigation of Signaling Pathways using Western Blotting
This protocol is designed to assess the effect of this compound on the activation of key signaling molecules involved in LTP, such as PKC and ERK.
1. Materials and Reagents:
-
This compound
-
Hippocampal slices or cultured neurons
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-PKC, anti-PKC, anti-phospho-ERK, anti-ERK)
-
Secondary antibodies (horseradish peroxidase-conjugated)
-
Chemiluminescent substrate
-
Protein assay kit (e.g., BCA)
2. Experimental Procedure:
-
Prepare hippocampal slices or neuronal cultures as described in Protocol 1 or standard cell culture protocols.
-
Treat the samples with this compound at the desired concentration and for the desired duration. A time course experiment (e.g., 5, 15, 30, 60 minutes) is recommended.
-
Induce a chemical form of LTP (cLTP) if desired, using agents such as forskolin or glycine.
-
Lyse the cells or tissue in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of the proteins of interest (e.g., p-ERK and total ERK).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
3. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein to the total protein for each sample.
-
Compare the levels of protein phosphorylation between control and Phenserine-treated groups.
Mandatory Visualizations
Caption: Workflow for investigating Phenserine's effect on LTP.
Caption: Phenserine's multifaceted mechanism in synaptic plasticity.
Caption: Phenserine's potential interaction with the LTP signaling cascade.
References
- 1. Inhibition of acetylcholinesterase and phosphodiesterase-9A has differential effects on hippocampal early and late LTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphatidylinositol 3-Kinase Regulates the Induction of Long-Term Potentiation through Extracellular Signal-Related Kinase-Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholinergic Activity Enhances Hippocampal Long-Term Potentiation in CA1 during Walking in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Donepezil in a narrow concentration range augments control and impaired by beta-amyloid peptide hippocampal LTP in NMDAR-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Donepezil Hydrochloride on Neuronal Response of Pyramidal Neurons of the CA1 Hippocampus in Rat Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Donepezil in a Narrow Concentration Range Augments Control and Impaired by Beta-Amyloid Peptide Hippocampal LTP in NMDAR-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.northwestern.edu [scholars.northwestern.edu]
- 8. Galantamine enhancement of long-term potentiation is mediated by calcium/calmodulin-dependent protein kinase II and protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological Rescue of Long-Term Potentiation in Alzheimer Diseased Synapses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Acetylcholinesterase Inhibition with Phenserine In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenserine is a selective, reversible inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[1][2] By inhibiting AChE, phenserine increases the concentration and duration of action of acetylcholine in the synaptic cleft, which is a key therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease.[1] Notably, the (-)-phenserine enantiomer is the more active inhibitor of AChE.[3] Beyond its role as an AChE inhibitor, phenserine has been shown to modulate the processing of amyloid precursor protein (APP), suggesting a dual mechanism of action that could be beneficial in neurodegenerative disease treatment.[2][3]
These application notes provide a detailed protocol for measuring the in vitro inhibition of acetylcholinesterase by phenserine using the well-established Ellman's assay. Additionally, quantitative data on phenserine's inhibitory activity and a visualization of the relevant biological pathway are presented to support researchers in their study of this compound.
Data Presentation: In Vitro Acetylcholinesterase Inhibition by Phenserine
The inhibitory potency of phenserine against acetylcholinesterase has been characterized in multiple studies. The following table summarizes key quantitative data from in vitro experiments.
| Enzyme Source | Inhibitor | IC50 | Ki | Km | Vmax | Inhibition Type | Reference |
| Human Erythrocyte AChE | Phenserine | 0.0453 µM | 0.048 µM | 0.124 mM | 0.980 µmol/min/mg protein | Non-competitive | [4] |
| Electrophorus electricus AChE | Phenserine | 0.013 µM | 0.39 µM (competitive), 0.21 µM (uncompetitive) | 0.17 µM | 0.39 µM | Mixed | [5] |
Note: IC50 (half maximal inhibitory concentration), Ki (inhibition constant), Km (Michaelis constant), and Vmax (maximum reaction velocity) are critical parameters for characterizing enzyme inhibitors. Differences in values can be attributed to variations in the enzyme source and experimental conditions.
Signaling Pathway: Cholinergic Synapse
Acetylcholinesterase plays a crucial role in the cholinergic synapse by terminating the signal transmission. Phenserine's mechanism of action is to block this enzymatic activity.
Caption: Cholinergic synapse signaling pathway and the inhibitory action of Phenserine.
Experimental Workflow: In Vitro AChE Inhibition Assay
The following diagram outlines the major steps involved in determining the acetylcholinesterase inhibitory activity of phenserine using the Ellman's assay.
Caption: Experimental workflow for determining AChE inhibition by Phenserine.
Experimental Protocols: Ellman's Assay for Acetylcholinesterase Inhibition
This protocol is adapted from the widely used Ellman's method for measuring AChE activity.[6][7] The assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce the yellow anion 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.
Materials and Reagents:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Acetylcholinesterase (AChE) from a suitable source (e.g., human erythrocytes or Electrophorus electricus)
-
Phenserine
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Acetylthiocholine iodide (ATCI)
-
Sodium phosphate buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (DMSO) for dissolving phenserine
Solution Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 8.0.
-
DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer to a final concentration of 10 mM.
-
ATCI Solution (10 mM): Dissolve an appropriate amount of ATCI in the phosphate buffer to a final concentration of 10 mM. Prepare this solution fresh daily.
-
AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be determined empirically to yield a linear reaction rate for at least 5-10 minutes.
-
Phenserine Stock Solution and Dilutions: Prepare a stock solution of phenserine in DMSO. Serially dilute the stock solution with phosphate buffer to obtain a range of concentrations for testing. Ensure the final DMSO concentration in the assay well is low (e.g., <1%) to avoid affecting enzyme activity.
Assay Procedure:
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Blank: 170 µL of phosphate buffer, 10 µL of phosphate buffer (instead of enzyme), and 10 µL of phosphate buffer (instead of inhibitor).
-
Control (100% Activity): 160 µL of phosphate buffer, 10 µL of AChE solution, and 10 µL of phosphate buffer (or buffer with the same DMSO concentration as the inhibitor wells).
-
Inhibitor Wells: 160 µL of phosphate buffer, 10 µL of AChE solution, and 10 µL of each phenserine dilution.
-
-
Pre-incubation: Add 10 µL of DTNB solution to all wells. Mix gently and pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5 minutes. This allows the inhibitor to interact with the enzyme.
-
Reaction Initiation: To start the reaction, add 10 µL of ATCI solution to all wells.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
Data Analysis:
-
Calculate the rate of reaction (V): For each well, determine the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve. Subtract the rate of the blank from all other rates.
-
Calculate the Percentage of Inhibition:
-
% Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100
-
Where V_control is the rate of the control reaction and V_inhibitor is the rate of the reaction with phenserine.
-
-
Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the phenserine concentration. The IC50 value is the concentration of phenserine that produces 50% inhibition of AChE activity, which can be determined using non-linear regression analysis.
Conclusion
This document provides a comprehensive guide for the in vitro assessment of acetylcholinesterase inhibition by phenserine. The detailed protocol for the Ellman's assay, along with the summarized quantitative data and visual representations of the relevant biological pathway and experimental workflow, offers a valuable resource for researchers in the field of neuropharmacology and drug development. Adherence to these protocols will enable the generation of robust and reproducible data for the characterization of phenserine and other potential AChE inhibitors.
References
- 1. broadpharm.com [broadpharm.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Phenserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of human erythrocyte acetylcholinesterase inhibition by a novel derivative of physostigmine: phenserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computational and Kinetic Studies of Acetylcholine Esterase Inhibition by Phenserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of cholinesterase inhibitory activity [bio-protocol.org]
- 7. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
Application Notes and Protocols for Evaluating the Neurotrophic Effects of Phenserine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and detailed protocols for evaluating the neurotrophic effects of Phenserine, a compound with demonstrated neuroprotective and neurotrophic properties.[1][2] Phenserine exerts its effects through both cholinergic and non-cholinergic mechanisms, the latter involving the modulation of amyloid precursor protein (APP) processing and the activation of key signaling pathways.[1][3]
Overview of Phenserine's Neurotrophic Mechanisms
Phenserine's neurotrophic and neuroprotective actions are attributed to a dual mechanism of action:
-
Cholinergic Mechanism: As a selective acetylcholinesterase (AChE) inhibitor, Phenserine increases the availability of acetylcholine in the synaptic cleft, which is known to enhance memory and cognition.[1][4]
-
Non-Cholinergic Mechanism: Phenserine post-transcriptionally regulates the translation of β-amyloid precursor protein (APP) mRNA, leading to reduced levels of APP and its neurotoxic byproduct, amyloid-β (Aβ) peptide.[1][3] This action is independent of its AChE inhibitory activity.[3] Furthermore, Phenserine promotes neuronal survival and differentiation by increasing the expression of brain-derived neurotrophic factor (BDNF) and the anti-apoptotic protein Bcl-2.[1][5]
These effects are primarily mediated through the activation of the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase/Extracellular signal-regulated kinase (MAPK/ERK) signaling pathways.[2][6][7]
In Vitro Evaluation Techniques
A variety of in vitro assays are crucial for characterizing the neurotrophic and neuroprotective effects of Phenserine at the cellular level.
Cell Viability and Neuroprotection Assays
These assays are fundamental for determining the dose-dependent effects of Phenserine on neuronal survival and its ability to protect against various neurotoxic insults.
Table 1: Summary of In Vitro Neurotrophic and Neuroprotective Effects of Phenserine
| Cell Line/Culture | Assay | Treatment/Challenge | Key Findings | Reference |
| Human Neuroblastoma SH-SY5Y | MTS Assay | (+)-Phenserine (3-300 µM) | Increased cell proliferation (neurotrophic effect) | [2] |
| Human Neuroblastoma SH-SY5Y | MTS Assay | (+)-Phenserine (3-30 µM) + H₂O₂ (30-100 µM) or Glutamate (100 mM) | Protected against oxidative stress and glutamate-induced toxicity | [2] |
| Primary Hippocampal Neurons | Not specified | (-)-Phenserine (5 µM) + Glutamate (50 µM) | Ameliorated glutamate-mediated toxicity | [2] |
| SVZ Neural Progenitor Cells | Neurosphere size and survival | (+)-Phenserine (0.1–1.0 µM) | Augmented neurosphere size and survival | [2][6] |
| Human Neuroblastoma SH-SY5Y | MTT Assay | (-)-Phenserine (up to 30 µM) + Oxygen-Glucose Deprivation/Reperfusion (OGD/RP) | Mitigated OGD/RP-induced cell death | [5] |
| Rat Primary Cortical Neurons | MTS & LDH Assays | Phenserine (10-30 µM) + H₂O₂ (20 µM) | Mitigated oxidative stress-induced cell death | [8] |
Protocol 1: MTS Assay for Cell Viability and Neuroprotection
This protocol is adapted from studies evaluating Phenserine's effects on SH-SY5Y cells.[2]
Materials:
-
Human neuroblastoma SH-SY5Y cells
-
96-well cell culture plates
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Phenserine stock solution
-
Neurotoxic agent (e.g., H₂O₂, Glutamate, Aβ42)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 20,000 cells/well in 100 µL of culture medium.[2]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment:
-
Incubation: Incubate for the desired period (e.g., 24-48 hours).
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express results as a percentage of the control (untreated or vehicle-treated) cells.
Measurement of Amyloid-β (Aβ) and Secreted APPα (sAPPα)
A key non-cholinergic mechanism of Phenserine is the reduction of Aβ production.[1][3]
Table 2: Effect of Phenserine on Aβ and sAPPα Production
| Cell Line | Assay | Treatment | Key Findings | Reference |
| Human Neuroblastoma Cells | Not specified | Phenserine | Decreased secretion of soluble βAPP and Aβ into conditioned media | [3] |
Protocol 2: ELISA for Aβ40/42 in Cell Culture Supernatants
This protocol provides a general method for quantifying secreted Aβ levels.
Materials:
-
Conditioned cell culture medium from Phenserine-treated and control cells
-
Aβ40 and Aβ42 ELISA kits
-
Microplate reader
Procedure:
-
Sample Collection: Collect the conditioned medium from cell cultures treated with Phenserine or vehicle control.
-
Centrifugation: Centrifuge the medium to remove cell debris.
-
ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to antibody-coated wells.
-
Incubating with a detection antibody.
-
Adding a substrate and stopping the reaction.
-
-
Measurement: Read the absorbance on a microplate reader.
-
Data Analysis: Calculate the concentration of Aβ40 and Aβ42 based on the standard curve.
Western Blotting for Signaling and Apoptotic Proteins
Western blotting is used to investigate the molecular pathways affected by Phenserine.
Table 3: Phenserine's Effect on Key Protein Expression
| Model System | Protein Measured | Effect of Phenserine | Reference |
| SH-SY5Y cells (OGD/RP) | p-ERK-1/2 | Increased phosphorylation | [5][10] |
| SH-SY5Y cells (OGD/RP) | Bcl-2 | Increased expression | [5][10] |
| SH-SY5Y cells (OGD/RP) | Activated Caspase-3 | Decreased expression | [5][10] |
| SH-SY5Y cells (OGD/RP) | APP | Decreased expression | [5][10] |
| MCAO Rat Model | Bcl-2 | Elevated levels | [5] |
| MCAO Rat Model | Activated Caspase-3 | Decreased levels | [5] |
| MCAO Rat Model | APP | Lowered levels | [5] |
Protocol 3: Western Blot Analysis
Materials:
-
Cell lysates or tissue homogenates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-Bcl-2, anti-Caspase-3, anti-APP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Prepare protein lysates from cells or tissues and determine the protein concentration.
-
SDS-PAGE: Separate 15-30 µg of protein per lane on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
In Vivo Evaluation Techniques
Animal models are essential for assessing the neurotrophic effects of Phenserine in a complex biological system.
Animal Models
-
Alzheimer's Disease Models: Transgenic mice overexpressing human APP with the Swedish double mutation (Tg2576) are used to model aspects of AD pathology.[2]
-
Stroke Models: The middle cerebral artery occlusion (MCAO) model in rats is used to simulate ischemic stroke.[5]
-
Traumatic Brain Injury (TBI) Models: Controlled cortical impact (CCI) in mice is a common model for TBI.[11]
In Vivo Efficacy Readouts
Table 4: Summary of In Vivo Neurotrophic Effects of Phenserine
| Animal Model | Treatment | Technique | Key Findings | Reference |
| Tg2576 AD Mice | (+)-Phenserine (25 mg/kg for 16 days) | Doublecortin (DCX) Immunohistochemistry | Significantly elevated neurogenesis in the subventricular zone (SVZ) | [2][6] |
| Wild-type Mice | (+)-Phenserine | BDNF ELISA in cerebral cortex | Elevated BDNF levels by 97% | [2] |
| MCAO Stroke Rats | (-)-Phenserine (1 mg/kg) | Infarct volume measurement, TUNEL staining, NeuN immunohistochemistry | Reduced infarct volume and neuronal apoptosis | [5][10] |
| MCAO Stroke Rats | (-)-Phenserine | Behavioral testing (body asymmetry) | Improved behavioral outcomes | [5] |
| TBI Mice | Phenserine (2.5 mg/kg) | Histology | Attenuated contusion volume | [11] |
| TBI Mice | Phenserine | Behavioral tests | Improved motor and sensorimotor functions | [11] |
Protocol 4: Doublecortin (DCX) Immunohistochemistry for Neurogenesis
This protocol is based on studies in Tg2576 mice.[2]
Materials:
-
Brain tissue sections (perfused and fixed)
-
Antigen retrieval solution
-
Blocking buffer
-
Primary antibody against DCX
-
Biotinylated secondary antibody
-
Avidin-biotin complex (ABC) reagent
-
DAB substrate kit
-
Microscope
Procedure:
-
Tissue Preparation: Perfuse animals and prepare paraffin-embedded or frozen brain sections.
-
Antigen Retrieval: Perform heat-induced antigen retrieval if necessary.
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate sections with the primary anti-DCX antibody overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody.
-
Signal Amplification: Incubate with ABC reagent.
-
Visualization: Develop the signal using a DAB substrate.
-
Counterstaining and Mounting: Counterstain with a suitable nuclear stain (e.g., hematoxylin) and mount the slides.
-
Analysis: Quantify the number of DCX-positive cells in the region of interest (e.g., SVZ or hippocampus) using microscopy and image analysis software.
Protocol 5: BDNF ELISA in Brain Tissue
This protocol is for measuring BDNF levels in the cortex of treated mice.[2]
Materials:
-
Brain tissue (e.g., cerebral cortex)
-
Lysis buffer
-
BDNF ELISA kit
-
Microplate reader
Procedure:
-
Tissue Homogenization: Homogenize the brain tissue in lysis buffer on ice.
-
Centrifugation: Centrifuge the homogenate and collect the supernatant.
-
Protein Quantification: Determine the total protein concentration of the supernatant.
-
ELISA: Perform the BDNF ELISA according to the manufacturer's instructions, using the supernatant.
-
Data Analysis: Normalize the BDNF concentration to the total protein concentration and express as pg/mg of total protein.
Signaling Pathways and Experimental Workflows
Phenserine's Neurotrophic Signaling Pathway
References
- 1. Phenserine - Wikipedia [en.wikipedia.org]
- 2. Neurotrophic and Neuroprotective Actions of (−)- and (+)-Phenserine, Candidate Drugs for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenserine regulates translation of β-amyloid precursor protein mRNA by a putative interleukin-1 responsive element, a target for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. (−)-Phenserine inhibits neuronal apoptosis following ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurotrophic and neuroprotective actions of (-)- and (+)-phenserine, candidate drugs for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurotrophic and Neuroprotective Actions of (−)- and (+)-Phenserine, Candidate Drugs for Alzheimer’s Disease | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. (-)-Phenserine Ameliorates Contusion Volume, Neuroinflammation, and Behavioral Impairments Induced by Traumatic Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Phenserine in Models of Ischemic Stroke
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Phenserine, a reversible acetylcholinesterase (AChE) inhibitor, has demonstrated significant neuroprotective effects in preclinical models of ischemic stroke.[1][2][3] Its therapeutic potential extends beyond its cholinergic activity, encompassing non-cholinergic mechanisms that mitigate neuronal damage following ischemia-reperfusion injury.[1][4] These application notes provide a comprehensive overview of the use of Phenserine in ischemic stroke research, including its mechanism of action, protocols for in vivo and in vitro models, and a summary of key quantitative data.
Mechanism of Action:
Phenserine exerts its neuroprotective effects through a dual mechanism involving both cholinergic and non-cholinergic pathways.[4][5]
-
Cholinergic Mechanism: As an AChE inhibitor, Phenserine increases the availability of acetylcholine at synaptic clefts, which can enhance cholinergic neuronal circuits and provide neuroprotection.[4]
-
Non-Cholinergic Mechanism: Phenserine's non-cholinergic actions are crucial for its efficacy in ischemic stroke models. It has been shown to modulate several key signaling pathways to inhibit apoptosis and reduce neuroinflammation.[1][2][4] Specifically, Phenserine treatment leads to:
-
Upregulation of anti-apoptotic proteins such as B-cell lymphoma 2 (Bcl-2) and brain-derived neurotrophic factor (BDNF).[1][2][3]
-
Downregulation of pro-apoptotic proteins like activated-caspase 3.[1][2][3]
-
Modulation of the ERK-1/2 signaling pathway, which is implicated in mediating these anti-apoptotic effects.[1][2]
-
Reduction in the expression of amyloid precursor protein (APP) and matrix metallopeptidase-9 (MMP-9), which are associated with neuronal damage and blood-brain barrier disruption.[1][2][3][4]
-
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies utilizing Phenserine in models of ischemic stroke.
Table 1: In Vivo Efficacy of Phenserine in a Rat Middle Cerebral Artery Occlusion (MCAO) Model
| Parameter | Vehicle Control | Phenserine (1 mg/kg) | Percentage Change | Reference |
| **Infarct Volume (mm³) ** | Data not available | Significantly reduced | Significant reduction | [1][2][6] |
| Body Asymmetry Score | Data not available | Significantly improved | Significant improvement | [1][2][6] |
Note: Specific numerical values for the control group were not consistently available in the provided search results, but the significant reduction with Phenserine treatment was highlighted.
Table 2: In Vitro Effects of Phenserine in an Oxygen-Glucose Deprivation/Reperfusion (OGD/RP) Model (SH-SY5Y cells)
| Parameter | OGD/RP Control | Phenserine Treatment | Effect | Reference |
| Cell Viability | Reduced | Mitigated cell death | Inverted U-shaped dose-response | [2][3] |
| BDNF Levels | Decreased | Elevated | Increased expression | [1][2] |
| Bcl-2 Levels | Decreased | Elevated | Increased expression | [1][2] |
| Activated-Caspase 3 | Increased | Decreased | Reduced expression | [1][2] |
| APP Expression | Increased | Decreased | Reduced expression | [1][2] |
| MMP-9 Expression | Increased | Decreased | Reduced expression | [1][2] |
Experimental Protocols
Protocol 1: In Vivo Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol describes the induction of focal cerebral ischemia via MCAO in rats, followed by treatment with Phenserine.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane, chloral hydrate)
-
Surgical instruments
-
4-0 monofilament nylon suture with a rounded tip
-
Phenserine solution (1 mg/kg, dissolved in saline)
-
Vehicle control (saline)
-
Triphenyltetrazolium chloride (TTC) solution
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
-
Vessel Occlusion:
-
Ligate the CCA and the ECA.
-
Insert the 4-0 monofilament suture into the ICA and advance it until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).
-
The duration of occlusion is typically 60-120 minutes for transient ischemia.[7]
-
-
Drug Administration:
-
Reperfusion:
-
After the designated occlusion period, carefully withdraw the suture to allow for reperfusion.
-
Suture the incision and allow the animal to recover.
-
-
Outcome Assessment (24 hours post-MCAO):
-
Neurological Deficit Scoring: Evaluate motor and neurological function using a standardized scoring system.
-
Infarct Volume Measurement:
-
Sacrifice the animal and perfuse the brain with saline.
-
Section the brain into 2 mm coronal slices.
-
Incubate the slices in 2% TTC solution to stain viable tissue red, leaving the infarcted tissue white.
-
Quantify the infarct volume using image analysis software.
-
-
Protocol 2: In Vitro Oxygen-Glucose Deprivation/Reperfusion (OGD/RP) Model
This protocol details the induction of ischemic-like conditions in a neuronal cell line and subsequent treatment with Phenserine.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM)
-
Glucose-free medium
-
Hypoxic chamber (95% N₂, 5% CO₂)
-
Phenserine solution (various concentrations, e.g., 1-100 µM)
-
Cell viability assay reagents (e.g., MTT, LDH)
-
Reagents for Western blotting or ELISA
Procedure:
-
Cell Culture:
-
Culture SH-SY5Y cells to the desired confluency.
-
-
Oxygen-Glucose Deprivation (OGD):
-
Replace the normal culture medium with glucose-free medium.
-
Place the cells in a hypoxic chamber for a predetermined duration (e.g., 2-4 hours) to induce ischemic-like injury.
-
-
Phenserine Treatment:
-
Reperfusion:
-
After the OGD period, replace the glucose-free medium with normal culture medium containing glucose and return the cells to a normoxic incubator (95% air, 5% CO₂) for a reperfusion period (e.g., 24 hours).
-
-
Outcome Assessment:
-
Cell Viability: Measure cell viability using assays such as MTT or LDH to quantify the extent of cell death.
-
Protein Expression Analysis:
-
Lyse the cells and collect protein extracts.
-
Perform Western blotting or ELISA to quantify the expression levels of key proteins such as BDNF, Bcl-2, activated-caspase 3, APP, and MMP-9.
-
-
Visualizations
Caption: Signaling pathway of Phenserine's neuroprotective effects in ischemic stroke.
Caption: Experimental workflow for in vivo testing of Phenserine in a rat MCAO model.
References
- 1. (−)-Phenserine inhibits neuronal apoptosis following ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (-)-Phenserine inhibits neuronal apoptosis following ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenserine - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. Ischemic stroke: experimental models and reality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Phenserine Tartrate Solubility Challenges for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Phenserine tartrate in preclinical in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is the L-tartrate salt form of Phenserine, a selective, reversible acetylcholinesterase (AChE) inhibitor.[1] The tartrate salt is specifically used to improve the aqueous solubility of the Phenserine base.[1][2] Despite this, the base form of Phenserine is poorly soluble in water (approximately 0.0509 mg/mL), which can present significant challenges when preparing solutions at concentrations required for in vivo experiments.[3] Inadequate dissolution can lead to inaccurate dosing, low bioavailability, and unreliable experimental outcomes.
Q2: What is the established solubility of this compound in a simple aqueous buffer?
A2: Published research has demonstrated that this compound can be dissolved in saline (0.9% NaCl) to a concentration of at least 1 mg/mL for intravenous (i.v.) administration in animal models.[4] This provides a reliable starting point for preparing simple aqueous formulations.
Q3: Can organic solvents be used to prepare stock solutions?
A3: Yes, high-concentration stock solutions of the Phenserine free base can be prepared in organic solvents, which can then be diluted into an appropriate vehicle for administration. However, care must be taken to avoid precipitation upon dilution. Common solvents and their approximate solubility for the Phenserine base are listed in the table below.
Q4: Are there more advanced formulation strategies to enhance this compound's bioavailability for oral studies?
A4: Yes, several advanced formulation strategies can be employed to overcome solubility limitations, particularly for oral administration. These include the use of co-solvents, cyclodextrins, and lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).[3][5][6] These methods aim to increase the amount of dissolved drug in the gastrointestinal tract to enhance absorption.[7][8][9]
Q5: How does Phenserine exert its therapeutic effects?
A5: Phenserine has a dual mechanism of action. Its primary action is the selective inhibition of acetylcholinesterase (AChE), which increases acetylcholine levels in the brain.[6][10] Additionally, it has a non-cholinergic mechanism where it reduces the levels of β-amyloid precursor protein (APP) and amyloid-beta (Aβ) peptides by regulating the translation of APP mRNA.[10][11]
Data Presentation: Solubility & Formulation Components
Table 1: Solubility of Phenserine (Free Base) in Various Solvents
| Solvent | Solubility (Approx.) | Source |
| Water | 0.0509 mg/mL | [3] |
| DMSO | 30 mg/mL | [12] |
| Ethanol | 25 mg/mL | [12] |
| DMF | 25 mg/mL | [12] |
| DMSO:PBS (pH 7.2) (1:5) | 0.16 mg/mL | [12] |
| Saline (0.9% NaCl) (Tartrate Salt) | ≥ 1 mg/mL | [4] |
Note: The tartrate salt form is expected to have higher aqueous solubility than the free base.
Table 2: Common Excipients for Enhancing Solubility of Poorly Soluble Drugs
| Excipient Type | Examples | Primary Use in Formulations | Source |
| Co-solvents | PEG300, Propylene Glycol, DMSO, Ethanol | Dissolving the drug in a concentrated form before dilution. | [13] |
| Surfactants | Tween 80 (Polysorbate 80), Cremophor EL | Stabilizing emulsions and micellar solutions to keep the drug solubilized. | [9][13] |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | Forming inclusion complexes to increase aqueous solubility. | [13][14][15] |
| Lipids/Oils | Corn oil, Medium-chain triglycerides (e.g., Peceol®) | As the oil phase in lipid-based formulations like SEDDS. | [7][13][16] |
| Suspending Agents | Carboxymethylcellulose (CMC) | For creating stable oral suspensions. | [13] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Drug powder does not dissolve in saline/PBS. | The required concentration exceeds the aqueous solubility limit of this compound. | 1. Gentle Heating & Sonication: Warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[12]2. pH Adjustment: Since Phenserine is a weak base, slightly lowering the pH of the vehicle may improve solubility.[17]3. Use a Co-solvent System: Prepare a high-concentration stock in DMSO and dilute it into the final vehicle immediately before use. Be mindful of the final DMSO concentration to avoid toxicity. |
| Precipitation occurs after diluting a DMSO stock solution. | The drug is "crashing out" as the solvent composition changes to a less favorable aqueous environment. | 1. Use a Surfactant: Include a surfactant like Tween 80 in the final aqueous vehicle to help maintain the drug in a micellar solution.[13]2. Incorporate a Cyclodextrin: Pre-dissolve a cyclodextrin (e.g., 20% SBE-β-CD) in the aqueous vehicle before adding the DMSO stock. The cyclodextrin will encapsulate the drug.[13]3. Optimize the Co-solvent Ratio: Use a more complex vehicle that includes both a co-solvent and a surfactant, such as the ternary systems described in the protocols below. |
| Low or variable bioavailability in oral dosing studies. | Poor dissolution in the GI tract and/or precipitation of the drug upon contact with GI fluids. | 1. Formulate as an Oral Suspension: Suspend the finely milled drug in a vehicle containing 0.5% Carboxymethylcellulose (CMC) in water.[13]2. Develop a Lipid-Based Formulation (SEDDS): Dissolve the drug in a mixture of oil, surfactant, and co-solvent. This can form a microemulsion upon contact with GI fluids, enhancing absorption.[8][9]3. Improve Palatability for Voluntary Dosing: For voluntary oral administration in rodents, dissolving the formulation in a 10% sucrose solution can mask taste and improve uptake.[18] |
| Vehicle toxicity observed in animals. | High concentration of organic solvents (e.g., DMSO, Ethanol) or certain surfactants. | 1. Minimize Co-solvent Concentration: Keep the final concentration of DMSO or other organic solvents as low as possible (typically <10%, ideally <5% of the total injection volume).2. Select Biocompatible Excipients: Use well-tolerated excipients like PEG300, SBE-β-CD, and Tween 80 at established safe concentrations.3. Conduct Vehicle-Only Control Studies: Always include a control group that receives only the vehicle to isolate any effects caused by the formulation itself. |
Experimental Protocols
Protocol 1: Simple Aqueous Formulation for Parenteral Administration
This protocol is based on published methods for i.v. administration in rats.[4]
-
Objective: To prepare a 1 mg/mL solution of this compound in saline.
-
Materials:
-
This compound powder
-
Sterile 0.9% NaCl solution (saline)
-
Sterile conical tubes
-
Vortex mixer and/or ultrasonic bath
-
-
Methodology:
-
Weigh the required amount of this compound powder.
-
Add the corresponding volume of sterile saline to achieve a final concentration of 1 mg/mL.
-
Vortex vigorously. If dissolution is slow, gently warm the solution to 37°C and sonicate in an ultrasonic bath for 5-10 minutes until the solution is clear.
-
Visually inspect for any undissolved particles. If necessary, filter through a 0.22 µm syringe filter before administration.
-
Prepare fresh on the day of the experiment.
-
Protocol 2: Co-solvent/Surfactant Formulation for Parenteral Administration
This protocol is adapted from common vehicle formulations for poorly soluble compounds.[13]
-
Objective: To prepare a clear solution for a target dose that is not achievable in saline alone.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Tween 80 (Polysorbate 80)
-
Polyethylene glycol 300 (PEG300)
-
Sterile 0.9% NaCl solution (saline)
-
-
Methodology:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For the final formulation, combine the excipients in the following ratio (v/v): 10% DMSO : 40% PEG300 : 5% Tween 80 : 45% Saline.
-
Step-by-step mixing is critical: a. Start with the required volume of the this compound/DMSO stock solution. b. Add the PEG300 and mix until the solution is clear. c. Add the Tween 80 and mix until the solution is clear. d. Finally, add the saline dropwise while vortexing to avoid precipitation.
-
The final solution should be clear. Prepare immediately before administration.
-
Protocol 3: Cyclodextrin-Based Formulation for Parenteral Administration
This protocol utilizes a cyclodextrin to form an inclusion complex with the drug, enhancing its aqueous solubility.[13]
-
Objective: To prepare a this compound solution using SBE-β-CD for improved solubility and reduced vehicle toxicity.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Sterile 0.9% NaCl solution (saline)
-
-
Methodology:
-
Prepare a 20% (w/v) SBE-β-CD solution by dissolving 2g of SBE-β-CD in 10 mL of saline. This may require gentle warming.
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare the final injection solution, slowly add the this compound/DMSO stock (up to 10% of the final volume) to the 20% SBE-β-CD solution while vortexing.
-
For example, to prepare 1 mL of formulation, add 100 µL of the DMSO stock to 900 µL of the 20% SBE-β-CD solution.
-
The resulting solution should be clear. This formulation is generally well-tolerated for parenteral administration.
-
Mandatory Visualizations
This compound Solubility Workflow
References
- 1. vitas.no [vitas.no]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. (-)-Phenserine Attenuates Soman-Induced Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenserine Efficacy in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenserine - Wikipedia [en.wikipedia.org]
- 7. pharmtech.com [pharmtech.com]
- 8. Lipid-based formulations ⋅ Gattefossé [gattefosse.com]
- 9. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An overview of this compound, a novel acetylcholinesterase inhibitor for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. glpbio.com [glpbio.com]
- 13. Buntanetap L-Tartrate ((+)-Phenserine L-Tartrate; ANVS401 L-Tartrate) | Beta Amyloid | 865795-23-9 | Invivochem [invivochem.com]
- 14. Neuroprotection by cyclodextrin in cell and mouse models of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Supersaturated Lipid-Based Formulations to Enhance the Oral Bioavailability of Venetoclax [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating cholinergic side effects of Phenserine in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Phenserine in animal studies, with a focus on mitigating cholinergic side effects.
Troubleshooting Guides
Issue 1: Excessive Salivation (Ptyalism) in Rodents
Description: Animals exhibit excessive drooling or wetness around the mouth and on the fur of the chest and forelimbs after Phenserine administration.
Potential Causes:
-
High Dose of Phenserine: Salivation is a dose-dependent cholinergic side effect.
-
Individual Animal Sensitivity: Some animals may be more susceptible to cholinergic stimulation.
Troubleshooting Steps:
-
Confirm the Observation: Differentiate between salivation and nasal discharge.
-
Quantify Salivation (Optional but Recommended):
-
Pre-weigh a cotton swab.
-
Gently swab the animal's mouth for a set period (e.g., 1 minute).
-
Weigh the swab again to determine the amount of saliva collected.[1]
-
-
Dose Adjustment: If therapeutically viable, consider reducing the Phenserine dose.
-
Co-administration with a Peripheral Muscarinic Antagonist:
-
Administer Glycopyrrolate, a quaternary ammonium anticholinergic that does not readily cross the blood-brain barrier, to selectively block peripheral muscarinic receptors.[2]
-
See the table below for suggested starting doses.
-
| Troubleshooting Salivation: Phenserine & Glycopyrrolate Dosing in Mice | | :--- | :--- | :--- | | Phenserine Dose (IP) | Observed Salivation Level | Suggested Glycopyrrolate Starting Dose (IP) | | 1 - 2.5 mg/kg | Mild to Moderate | 0.1 - 0.5 mg/kg | | 2.5 - 5 mg/kg | Moderate to Severe | 0.5 - 1 mg/kg |
Note: These are starting dose suggestions. Optimal doses should be determined empirically for your specific experimental conditions.
Issue 2: Tremors in Rodents
Description: Animals display involuntary, rhythmic muscle contractions, which can range from fine tremors to more pronounced body shaking.
Potential Causes:
-
Central and Peripheral Cholinergic Stimulation: Phenserine increases acetylcholine levels in both the central and peripheral nervous systems.
-
Dose-Dependent Effect: The intensity of tremors typically correlates with the dose of Phenserine administered.
Troubleshooting Steps:
-
Characterize the Tremor: Observe if the tremor occurs at rest or during action. Note the frequency and amplitude if possible.
-
Quantify Tremor (Optional but Recommended):
-
Dose Adjustment: Evaluate if a lower dose of Phenserine can achieve the desired therapeutic effect with reduced tremors.
-
Co-administration with Glycopyrrolate:
-
While tremors can have a central component, peripheral muscle fasciculations contribute to the visible shaking. Glycopyrrolate can help reduce the peripheral component.
-
Refer to the dosing table below for guidance.
-
| Troubleshooting Tremors: Phenserine & Glycopyrrolate Dosing in Mice | | :--- | :--- | :--- | | Phenserine Dose (IP) | Observed Tremor Severity | Suggested Glycopyrrolate Starting Dose (IP) | | 1 - 2.5 mg/kg | Fine Tremors | 0.1 - 0.5 mg/kg | | 2.5 - 5 mg/kg | Pronounced Tremors | 0.5 - 1 mg/kg |
Note: The central component of the tremor may not be fully mitigated by Glycopyrrolate.
Frequently Asked Questions (FAQs)
Q1: What is the appropriate vehicle for dissolving Phenserine for injection in animal studies?
A1: Phenserine has been successfully dissolved in a vehicle consisting of Tween 80, ethanol, and 0.9% NaCl (saline). A common preparation involves a small percentage of Tween 80 and ethanol in saline. For example, a vehicle of 0.5% Tween-80 in normal saline has been used.[5] It is crucial to keep the concentration of Tween 80 and ethanol low, as they can have their own behavioral effects at higher concentrations.[6][7]
Q2: How should Phenserine and Glycopyrrolate be administered in terms of timing?
A2: To effectively block the peripheral cholinergic side effects of Phenserine, Glycopyrrolate should be administered prior to or concurrently with Phenserine. A common approach is to administer Glycopyrrolate (IP) 15-30 minutes before the Phenserine (IP) injection. This allows the peripheral muscarinic receptors to be blocked before the increase in acetylcholine levels induced by Phenserine.
Q3: Will Glycopyrrolate interfere with the cognitive-enhancing effects of Phenserine?
A3: Glycopyrrolate is a quaternary ammonium compound, which means it is ionized at physiological pH and does not readily cross the blood-brain barrier.[2] This peripheral selectivity is advantageous as it should not interfere with the centrally-mediated cognitive effects of Phenserine, which relies on increased acetylcholine levels in the brain.
Q4: What are the signs of a cholinergic crisis in my animals, and what should I do?
A4: A cholinergic crisis is a severe overstimulation of the cholinergic system and is a medical emergency. Signs include severe tremors, convulsions, excessive salivation and lacrimation, diarrhea, urination, and respiratory distress. If you suspect a cholinergic crisis, you should immediately contact your institution's veterinary staff. Treatment may involve the administration of an antidote like atropine (which crosses the blood-brain barrier) and supportive care.
Q5: Can I use Scopolamine to mitigate the cholinergic side effects of Phenserine?
A5: No, Scopolamine is a muscarinic antagonist that readily crosses the blood-brain barrier and is often used to induce cognitive deficits in animal models to mimic conditions like Alzheimer's disease. Using Scopolamine with Phenserine would counteract the desired therapeutic effects of Phenserine on cognition.
Experimental Protocols
Protocol 1: Co-administration of Phenserine and Glycopyrrolate in Mice for Behavioral Testing (e.g., Morris Water Maze)
Materials:
-
Phenserine
-
Glycopyrrolate
-
Vehicle solution (e.g., 0.9% Saline with 0.5% Tween 80)
-
Sterile syringes and needles (25-27 gauge)
-
Animal scale
Procedure:
-
Drug Preparation:
-
Prepare a stock solution of Phenserine in the chosen vehicle.
-
Prepare a stock solution of Glycopyrrolate in 0.9% saline.
-
The final injection volume should be appropriate for the animal's weight (e.g., 5-10 ml/kg for intraperitoneal injection in mice).
-
-
Animal Dosing:
-
Weigh each mouse to determine the correct injection volume.
-
Administer Glycopyrrolate via intraperitoneal (IP) injection.
-
Wait for 15-30 minutes.
-
Administer Phenserine via IP injection.
-
-
Behavioral Testing:
Protocol 2: Quantification of Salivation
Materials:
-
Pre-weighed cotton swabs
-
Forceps
-
Analytical balance
Procedure:
-
At the time of peak expected side effects, gently restrain the mouse.
-
Using forceps, place a pre-weighed cotton swab in the animal's mouth for a defined period (e.g., 1 minute).
-
Immediately after, remove the swab and weigh it on an analytical balance.
-
The difference in weight represents the amount of saliva collected.[1]
Protocol 3: Quantification of Tremor
Materials:
-
A device for measuring tremor (e.g., a commercial tremor monitor or a smartphone with an accelerometer app).
-
A cage suspended by elastic cords to isolate it from external vibrations.
Procedure:
-
Secure the tremor-measuring device to the suspended cage.
-
Place the animal in the cage after drug administration.
-
Record the vibrations for a set duration.
-
Analyze the data to determine the frequency and amplitude of the tremors.[3][4]
Visualizations
Caption: Phenserine inhibits AChE, increasing ACh in the synapse, leading to both therapeutic and side effects.
Caption: Glycopyrrolate acts peripherally to block cholinergic side effects without crossing the blood-brain barrier.
Caption: A typical experimental workflow for co-administering Glycopyrrolate and Phenserine in animal studies.
References
- 1. A Method for the Measurement of Salivary Gland Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycopyrrolate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Quantitative analysis of drug-induced tremor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Accurate and affordable assessment of physiological and pathological tremor in rodents using the accelerometer of a smartphone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Behavioral effects of vehicles: DMSO, ethanol, Tween-20, Tween-80, and emulphor-620 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. experts.umn.edu [experts.umn.edu]
Optimizing Phenserine dosage for maximal β-APP reduction
Welcome to the technical support center for researchers utilizing Phenserine to modulate β-amyloid precursor protein (β-APP). This guide provides in-depth FAQs, troubleshooting advice, and detailed protocols to assist in optimizing your experimental design for maximal β-APP reduction.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which Phenserine reduces β-APP levels?
A1: Phenserine reduces β-APP levels through a non-cholinergic, post-transcriptional mechanism. It acts on the 5'-untranslated region (5'-UTR) of the β-APP messenger RNA (mRNA), which decreases the translational efficiency of the mRNA into protein.[1][2][3] This action is independent of its well-known role as an acetylcholinesterase (AChE) inhibitor.[1][4]
Q2: What is the difference between (-)-Phenserine and (+)-Phenserine (Posiphen)?
A2: (-)-Phenserine is a potent inhibitor of acetylcholinesterase (AChE), while its enantiomer, (+)-Phenserine (also known as Posiphen), is a weak AChE inhibitor.[2] However, both enantiomers are considered equipotent in their ability to downregulate β-APP expression.[2] This makes Posiphen a valuable tool for studying the β-APP-lowering effects of the molecule without the confounding cholinergic effects.[5]
Q3: What are the typical effective dose ranges for Phenserine?
A3: The effective dose varies significantly between in vitro and in vivo models.
-
In Vitro: In human neuroblastoma cell lines, concentrations between 0.5 µM and 50 µM have been shown to reduce β-APP and Aβ levels in a time- and concentration-dependent manner.[3][6]
-
In Vivo (Mice): Doses of (+)-Phenserine (Posiphen) ranging from 15 mg/kg to 75 mg/kg daily have been shown to significantly lower Aβ40 and Aβ42 levels.[5] For (-)-Phenserine, a dose of 2.5 mg/kg has been used in mouse models of traumatic brain injury.[7]
-
Human Clinical Trials: In humans, oral doses of 10 mg to 15 mg twice daily have been used in clinical trials for Alzheimer's disease.[1][8][9]
Q4: What are the known side effects or toxicity concerns with Phenserine?
A4: Phenserine is generally well-tolerated at therapeutic doses.[10] In human trials, the most common dose-limiting side effects were nausea and vomiting, particularly at higher doses such as 20 mg.[1][11][12] The (+)-enantiomer, Posiphen, is less toxic due to its weak anticholinesterase activity, allowing for higher doses to be administered.[2]
Q5: How does the pharmacokinetic profile of Phenserine influence experimental design?
A5: Phenserine has a short pharmacokinetic half-life in plasma and brain (in rodents, approximately 8.5 to 12.6 minutes), but it produces a long-lasting inhibition of AChE (half-life > 8.25 hours).[13][14] It also demonstrates a high brain-to-plasma concentration ratio of about 10:1.[1][15] For researchers, this means that while the drug is cleared from circulation relatively quickly, its biological effect on AChE is prolonged. When focusing on β-APP reduction, which is independent of AChE inhibition, study design should consider that the direct molecular interaction may also be transient, warranting time-course experiments to capture the maximal effect.
Troubleshooting Guide
Issue 1: I am not observing a reduction in β-APP levels after Phenserine treatment.
-
Question: Is your Phenserine concentration optimal?
-
Answer: In vitro, concentrations that are too low (<0.5 µM) may be insufficient. Conversely, excessively high concentrations could induce cellular stress, potentially confounding the results. We recommend performing a dose-response curve (e.g., 0.5 µM to 50 µM) to determine the optimal concentration for your specific cell line.[6]
-
-
Question: Is the treatment duration appropriate?
-
Question: Have you confirmed the viability of your cells?
-
Answer: Although generally well-tolerated, high concentrations of Phenserine could impact cell health. Perform a cell viability assay (e.g., LDH, MTT) to ensure that observed changes are not due to cytotoxicity.[6]
-
Issue 2: I am seeing high variability in my results between experiments.
-
Question: Is the Phenserine solution freshly prepared?
-
Answer: Like many compounds, Phenserine solutions may degrade over time. It is best practice to prepare fresh solutions for each experiment from a trusted stock.
-
-
Question: Are your cell culture conditions consistent?
-
Answer: Factors such as cell passage number, confluency, and media components can influence cellular metabolism and response to treatment. Standardize these parameters across all experiments to minimize variability.
-
-
Question: Is your protein quantification method reliable?
-
Answer: Ensure your protein lysis, extraction, and quantification methods are robust and reproducible. Inconsistent sample preparation is a common source of experimental variability.
-
Issue 3: My in vivo results do not replicate my in vitro findings.
-
Question: Is the dose and route of administration appropriate for the animal model?
-
Answer: The effective in vivo dose is often much higher than in vitro concentrations due to metabolism and bioavailability. Doses used in mice have ranged from 2.5 mg/kg to 75 mg/kg.[5][7] The route of administration (e.g., oral gavage, intraperitoneal injection) will also significantly impact drug exposure in the brain.
-
-
Question: Have you considered the pharmacokinetics of Phenserine in your model?
-
Answer: Phenserine is cleared rapidly but has a high brain penetration.[13] The timing of tissue collection relative to the last dose is critical. A pharmacokinetic study in your specific animal model may be necessary to determine the peak brain concentration and optimal endpoint timing.
-
Quantitative Data Summary
Table 1: In Vitro Dosage and Effects of Phenserine on β-APP and Aβ
| Cell Line | Compound | Concentration (µM) | Duration (hours) | Observed Effect | Citation |
|---|---|---|---|---|---|
| Human Neuroblastoma (SH-SY5Y) | (+)- and (-)-Phenserine | 5 | 0.5 - 4 | Time-dependent decrease in cellular β-APP levels. | [3][4] |
| Human Neuroblastoma (SK-N-SH) | (-)-Phenserine | 0.5, 5, 50 | 4, 8, 16 | Concentration- and time-dependent reduction in cellular and secreted β-APP. | [6] |
| Human Neuroblastoma (SK-N-SH) | (-)-Phenserine | 50 | 8 | 14% reduction in secreted total Aβ. | [6] |
| Human Neuroblastoma (SK-N-SH) | (-)-Phenserine | 50 | 16 | 31% reduction in secreted total Aβ. |[6] |
Table 2: In Vivo Dosage and Effects of Phenserine on β-APP and Aβ
| Animal Model | Compound | Dosage | Duration | Observed Effect | Citation |
|---|---|---|---|---|---|
| Mice | (+)-Phenserine (Posiphen) | 7.5 - 75 mg/kg/day | 21 days | Dose-dependent decrease in total APP. | [5] |
| Mice | (+)-Phenserine (Posiphen) | ≥15 mg/kg/day | 21 days | Significant reduction in Aβ40 and Aβ42 levels. | [5] |
| Mice (TBI Model) | (-)-Phenserine | 2.5 mg/kg, IP, BID | 5 days | Clinically translatable dose that reduced neuroinflammation. |[7] |
Table 3: Human Clinical Trial Dosages for Phenserine
| Phase | Patient Population | Dosage | Duration | Key Finding | Citation |
|---|---|---|---|---|---|
| Phase I | Healthy Elderly | 5 - 20 mg (single/multiple) | N/A | Identified safe therapeutic range; dose-limiting nausea at 20 mg. | [1][12] |
| Phase II | Mild-Moderate AD | 10 mg BID | 12 weeks | Well-tolerated with favorable safety profile. | [1][10] |
| Phase II | Mild-Moderate AD | 10 and 15 mg BID | 12 weeks | Showed trends of reducing Aβ levels in plasma and CSF. | [1][10] |
| Phase III | Mild-Moderate AD | 10 and 15 mg BID | ~6 months | Failed to meet primary efficacy endpoints. |[8][16] |
Visualizations
Figure 1. Phenserine's mechanism for reducing β-APP and Aβ production.
Figure 2. Workflow for optimizing Phenserine dosage for β-APP reduction.
Figure 3. Troubleshooting logic for experiments showing no β-APP reduction.
Experimental Protocols
Protocol 1: Quantification of Cellular β-APP Levels by Western Blot
This protocol provides a general framework. Specific antibody concentrations and incubation times should be optimized for your experimental setup.
-
Cell Lysis:
-
Treat cells with desired concentrations of Phenserine for the determined duration.
-
Aspirate culture media and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer (or similar) containing protease and phosphatase inhibitors to the culture dish.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and store at -80°C.
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Electrotransfer:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and Laemmli sample buffer.
-
Denature samples by heating at 95-100°C for 5-10 minutes.
-
Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel) and run electrophoresis until adequate separation is achieved.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-Buffered Saline with 0.1% Tween-20, TBST).
-
Incubate the membrane with a primary antibody specific for the N-terminus of β-APP (which detects both full-length and soluble APP) overnight at 4°C.[6] Use a loading control antibody (e.g., β-actin, GAPDH) on the same or a parallel blot.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imager or X-ray film.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the β-APP band intensity to the corresponding loading control band intensity for each sample. Compare treated samples to vehicle controls.
-
Protocol 2: Quantification of Secreted Aβ by ELISA
This protocol outlines the general steps for a sandwich ELISA to measure Aβ40 or Aβ42.
-
Sample Collection:
-
Following Phenserine treatment, collect the conditioned media from your cell cultures.
-
Centrifuge the media at ~2,000 x g for 10 minutes to pellet any detached cells or debris.
-
Transfer the supernatant to a new tube. Samples can be used immediately or stored at -80°C.
-
-
ELISA Procedure (refer to manufacturer's kit instructions):
-
Use a commercial ELISA kit specific for human/mouse Aβ40 or Aβ42 for best results.
-
Add standards and prepared samples to the wells of the antibody-coated microplate.
-
Incubate as per the kit's instructions (typically 2 hours at room temperature or overnight at 4°C).
-
Wash the plate multiple times with the provided wash buffer.
-
Add the detection antibody and incubate.
-
Wash the plate again to remove unbound detection antibody.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.
-
Wash the plate a final time.
-
Add the substrate solution (e.g., TMB) and allow the color to develop in the dark.
-
Stop the reaction with the provided stop solution.
-
-
Data Analysis:
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the known standards.
-
Use the standard curve to calculate the concentration of Aβ in each of your samples.
-
Compare the Aβ concentrations in media from Phenserine-treated cells to those from vehicle-treated controls.
-
References
- 1. Phenserine Efficacy in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Phenserine regulates translation of β-amyloid precursor protein mRNA by a putative interleukin-1 responsive element, a target for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The experimental Alzheimer's disease drug posiphen [(+)-phenserine] lowers amyloid-beta peptide levels in cell culture and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. (-)-Phenserine Ameliorates Contusion Volume, Neuroinflammation, and Behavioral Impairments Induced by Traumatic Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenserine - Next Generation AChE Inhibitor - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. Phenserine efficacy in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An overview of phenserine tartrate, a novel acetylcholinesterase inhibitor for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenserine - Wikipedia [en.wikipedia.org]
- 12. Was phenserine a failure or were investigators mislead by methods? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The experimental Alzheimer drug phenserine: preclinical pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cris.huji.ac.il [cris.huji.ac.il]
- 15. researchgate.net [researchgate.net]
- 16. go.drugbank.com [go.drugbank.com]
Improving the bioavailability of Phenserine tartrate formulations
This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working to improve the bioavailability of Phenserine tartrate formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is this salt form used?
This compound is the L(+)-tartrate salt of Phenserine.[1] Phenserine is an acetylcholinesterase (AChE) inhibitor investigated for the treatment of Alzheimer's disease.[2][3] The tartrate salt form is utilized specifically to improve the aqueous solubility and absorption of the active pharmaceutical ingredient (API), Phenserine, thereby enhancing its pharmacokinetic properties and bioavailability.[1][3]
Q2: My oral this compound formulation shows low bioavailability in preclinical studies. What are the likely causes?
While the tartrate salt improves solubility, low oral bioavailability of a formulated drug is often multifactorial. The primary determinants are the drug's intrinsic solubility and its permeability across biological membranes (like the gastrointestinal tract).[4] Drugs are often categorized by the Biopharmaceutics Classification System (BCS), which classifies them based on these two properties. Issues commonly arise from:
-
Poor Aqueous Solubility (BCS Class II/IV): Even with the tartrate salt, the formulation may not achieve or maintain a high enough concentration of dissolved drug in the gastrointestinal fluid for complete absorption.[5]
-
Low Permeability (BCS Class III/IV): The Phenserine molecule itself may have difficulty passing through the intestinal wall into the bloodstream.[4]
-
First-Pass Metabolism: After absorption, the drug passes through the liver, where it can be extensively metabolized before reaching systemic circulation. Lipid-based formulations can sometimes help bypass this by facilitating lymphatic uptake.[6]
-
Formulation Instability: The drug may be degrading in the gastrointestinal tract's acidic or enzymatic environment.[7]
Q3: How can I troubleshoot poor dissolution rates in my current formulation?
Poor dissolution is a common hurdle for drugs with low aqueous solubility. The first line of investigation and improvement involves increasing the surface area of the drug available for dissolution.[5]
-
Particle Size Reduction: Reducing the particle size of the API dramatically increases its surface area.[8] Common laboratory techniques include:
-
Use of Amorphous Solid Dispersions: Converting the crystalline form of the drug to a higher-energy amorphous state can improve apparent solubility and dissolution.[8] This is often achieved by dispersing the drug in a polymer matrix.
Q4: What strategies exist if poor membrane permeability is the primary issue?
If the drug dissolves well but still isn't absorbed effectively, the focus shifts to enhancing its permeation across the intestinal epithelium.
-
Lipid-Based Formulations: These are a cornerstone for improving the bioavailability of lipophilic drugs.[6][9] Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) dissolve the drug in lipid carriers.[6] Upon gentle agitation in GI fluids, they form fine emulsions, which can enhance absorption.[9]
-
Use of Permeation Enhancers: These excipients can transiently and reversibly alter the integrity of the intestinal barrier to allow for greater drug passage.
-
Ion Pairing: This technique involves complexing the drug with a counter-ion to form a more lipophilic, neutral species that can more easily cross the cell membrane.[7]
Q5: Are there specific analytical methods I should use to ensure the quality and integrity of this compound in my formulation?
Yes, ensuring the purity and concentration of your API is critical.
-
Quantification of Tartrate: Liquid Chromatography with UV detection (LC-UV) is a suitable method for quantifying the tartrate counter-ion in the this compound salt, ensuring the correct salt form is present.[3]
-
Elemental Impurity Analysis: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique used to detect and quantify trace elemental impurities, such as heavy metals (lead, arsenic, cadmium), which can be introduced during manufacturing.[2] This is crucial for meeting regulatory safety standards.[2]
Troubleshooting Guides & Experimental Data
Troubleshooting Workflow for Low Bioavailability
This workflow provides a logical progression for diagnosing and addressing bioavailability issues with your this compound formulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Elemental impurities in this compound by ICP-MS â Vitas Analytical Services [vitas.no]
- 3. Quantifiaction of tartrate in this compound by LC-UV â Vitas Analytical Services [vitas.no]
- 4. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities [drug-dev.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 7. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
- 8. upm-inc.com [upm-inc.com]
- 9. researchgate.net [researchgate.net]
Phenserine Experiments: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting inconsistent results in experiments involving Phenserine. The information is presented in a clear question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Phenserine that I should consider when designing my experiments?
A1: Phenserine has a dual mechanism of action that is crucial to understand for experimental design and data interpretation. Firstly, it acts as a selective, pseudo-irreversible, non-competitive inhibitor of acetylcholinesterase (AChE), which increases acetylcholine levels in the synaptic cleft.[1] Secondly, it has a non-cholinergic function where it suppresses the translation of amyloid precursor protein (APP) mRNA, thereby reducing the levels of APP and the subsequent generation of amyloid-beta (Aβ) peptides.[1][2]
Q2: I am seeing variability in my AChE inhibition assays. What are the common causes?
A2: Inconsistent results in AChE inhibition assays with Phenserine can stem from several factors. Ensure that you are using the correct enantiomer; (-)-Phenserine is the potent AChE inhibitor, while (+)-Phenserine (Posiphen) is a weak inhibitor.[3] Also, due to its pseudo-irreversible nature, pre-incubation time with the enzyme can significantly impact the measured IC50 value. Finally, the choice of substrate and its concentration relative to the Km of the enzyme can influence the results.
Q3: My Western blot results for APP levels are not consistent after Phenserine treatment. What could be the issue?
A3: Inconsistency in APP Western blot results can be due to several factors. Phenserine's effect on APP is at the translational level, so you should not expect changes in APP mRNA levels.[2] Ensure your antibody is specific to the APP isoform you are investigating. Furthermore, the effect of Phenserine on APP can be time- and concentration-dependent, so optimizing these parameters for your specific cell line is critical.[2] Standard Western blotting issues like inconsistent protein loading, poor antibody quality, and inefficient transfer can also contribute to variability.
Q4: I am observing unexpected results in my cell viability assays with Phenserine. How can I troubleshoot this?
A4: Unexpected cell viability results with Phenserine can be complex due to its potential for both neuroprotective and cytotoxic effects depending on the concentration. At lower concentrations (e.g., up to 30 µM in SH-SY5Y cells), Phenserine can be neurotrophic and increase cell viability.[4] At higher concentrations (e.g., 100 µM in SH-SY5Y cells), it can induce cell death.[5] It is crucial to perform a full dose-response curve to identify the optimal concentration for your experimental goals. Additionally, be aware that components in cell culture media, like phenol red, can sometimes interfere with colorimetric assays like the MTT assay.
Troubleshooting Guides
Acetylcholinesterase (AChE) Inhibition Assay
| Observed Problem | Potential Cause | Recommended Solution |
| Higher than expected IC50 value | Incorrect enantiomer used. (+)-Phenserine is a weak AChE inhibitor. | Ensure you are using (-)-Phenserine for AChE inhibition studies. |
| Insufficient pre-incubation time of Phenserine with AChE. | Due to its pseudo-irreversible binding, pre-incubate Phenserine with the enzyme for an optimized period (e.g., 15-30 minutes) before adding the substrate. | |
| Substrate concentration is too high. | Use a substrate concentration at or below the Km of the enzyme to ensure accurate determination of non-competitive inhibition. | |
| High background signal | Spontaneous substrate hydrolysis. | Prepare fresh substrate solution and run a control with substrate and buffer only to measure and subtract the background. |
| Contaminated reagents. | Use fresh, high-quality reagents and sterile technique. | |
| Inconsistent replicates | Pipetting errors. | Use calibrated pipettes and ensure thorough mixing of reagents. |
| Temperature fluctuations. | Maintain a constant temperature throughout the assay. |
Amyloid Precursor Protein (APP) Regulation Assay (Western Blot)
| Observed Problem | Potential Cause | Recommended Solution |
| No change in APP levels | Incorrect Phenserine concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. Effects can be seen as early as 4 hours.[2] |
| Cell line is not responsive. | Confirm that your cell line expresses APP and is known to be responsive to translational regulation. | |
| Issues with protein extraction or quantification. | Ensure complete cell lysis and use a reliable protein quantification method. | |
| High variability between blots | Inconsistent protein loading. | Use a loading control (e.g., β-actin, GAPDH) and normalize APP band intensity to the loading control. |
| Antibody variability. | Use a validated, high-quality primary antibody specific for APP. Consider testing different antibodies. | |
| Inefficient protein transfer. | Optimize transfer conditions (time, voltage) for the molecular weight of APP. | |
| Multiple bands or non-specific signal | Antibody is not specific. | Use a monoclonal antibody with proven specificity for APP. Perform a negative control with a cell line that does not express APP, if possible. |
| Protein degradation. | Add protease inhibitors to your lysis buffer and keep samples on ice. |
Cell Viability Assay (MTT/MTS)
| Observed Problem | Potential Cause | Recommended Solution |
| Increased cell viability at low Phenserine concentrations | Neurotrophic effect of Phenserine. | This is an expected effect at certain concentrations.[4] Document this in your results and consider it when determining the therapeutic window. |
| IC50 value is not reproducible | Inconsistent cell seeding density. | Ensure a uniform number of viable cells are seeded in each well. |
| Variation in incubation times. | Maintain consistent incubation times for both drug treatment and the viability reagent. | |
| Interference from Phenserine with the assay reagent. | Run a control with Phenserine in cell-free media to check for direct reduction of the MTT/MTS reagent. | |
| High background absorbance | Contamination of media or reagents. | Use sterile technique and fresh reagents. |
| Interference from phenol red in the media. | Use phenol red-free media for the assay.[6] |
Quantitative Data Summary
In Vitro Efficacy of Phenserine
| Parameter | Cell Line | Value | Reference |
| AChE Inhibition (IC50) | Human Erythrocyte | 22 nM | [1] |
| Electrophorus electricus | 0.013 µM (13 nM) | [7] | |
| APP Regulation (EC50) | Neuronal Cultures | 670 nM | [1] |
| Neuroprotection (vs. H2O2) | SH-SY5Y | Full protection at 3 µM | [4] |
| Neuroprotection (vs. Glutamate) | Primary Hippocampal Neurons | Significant at 5 µM | [4] |
| Cytotoxicity (Significant cell death) | SH-SY5Y | 100 µM | [5] |
In Vivo Dosage and Effects of Phenserine
| Animal Model | Dosage | Effect | Reference |
| Rats | 1-3 mg/kg, i.p. | Improved performance in maze task | [8] |
| Mice | 7.5-75 mg/kg, daily for 21 days | Dose-dependent decrease in total APP | [9] |
| Mice | 2.5 and 5.0 mg/kg, BID | Attenuated mTBI-induced cognitive deficits and neurodegeneration | [10] |
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Materials:
-
(-)-Phenserine
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine (ATC) substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of (-)-Phenserine in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of Phenserine by serial dilution in phosphate buffer.
-
Prepare AChE, ATC, and DTNB solutions in phosphate buffer at the desired concentrations.
-
-
Assay:
-
To each well of a 96-well plate, add 20 µL of different concentrations of Phenserine.
-
Add 140 µL of phosphate buffer and 20 µL of AChE solution.
-
Incubate at 25°C for 15 minutes.
-
Add 10 µL of DTNB solution.
-
Initiate the reaction by adding 10 µL of ATC solution.
-
Immediately measure the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of Phenserine.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the Phenserine concentration to determine the IC50 value.
-
APP Level Assessment by Western Blot
Materials:
-
Cell culture reagents
-
Phenserine
-
Lysis buffer with protease inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against APP
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere.
-
Treat cells with various concentrations of Phenserine for the desired time periods.
-
Wash cells with cold PBS and lyse them with lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
-
Western Blotting:
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-APP antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control.
-
Cell Viability Assessment by MTT Assay
Materials:
-
Cell culture reagents
-
Phenserine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to attach overnight.
-
Treat cells with a range of Phenserine concentrations for the desired duration.
-
-
MTT Incubation:
-
Add MTT solution to each well (final concentration of ~0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for a further 2-4 hours, or overnight, in the dark, with shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate cell viability as a percentage of the untreated control.
-
Plot cell viability against the logarithm of the Phenserine concentration to determine the IC50 or EC50 value.
-
Visualizations
Caption: Phenserine's cholinergic mechanism of action.
Caption: Phenserine's regulation of APP translation.
Caption: General experimental workflow for Phenserine studies.
References
- 1. Phenserine Efficacy in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenserine regulates translation of β-amyloid precursor protein mRNA by a putative interleukin-1 responsive element, a target for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurotrophic and Neuroprotective Actions of (−)- and (+)-Phenserine, Candidate Drugs for Alzheimer’s Disease | PLOS One [journals.plos.org]
- 5. (−)-Phenserine inhibits neuronal apoptosis following ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Computational and Kinetic Studies of Acetylcholine Esterase Inhibition by Phenserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Maze learning in aged rats is enhanced by phenserine, a novel anticholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The experimental Alzheimer's disease drug posiphen [(+)-phenserine] lowers amyloid-beta peptide levels in cell culture and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (-)-Phenserine and the prevention of pre-programmed cell death and neuroinflammation in mild traumatic brain injury and Alzheimer’s disease challenged mice - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Phenserine tartrate in solution for long-term experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of phenserine tartrate in solution for long-term experiments. It includes frequently asked questions, a troubleshooting guide, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used due to its high solubilizing capacity for many organic molecules, including this compound. For aqueous-based assays, further dilution of the DMSO stock into aqueous buffers like Phosphate-Buffered Saline (PBS) is standard practice. It is crucial to ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is advisable to minimize freeze-thaw cycles, which can contribute to compound degradation over time.
Q3: How stable is this compound in aqueous solutions like PBS for long-term experiments?
A3: The stability of this compound in aqueous solutions is generally lower than in DMSO. The pH of the aqueous buffer can influence stability. It is recommended to prepare fresh dilutions in aqueous buffers for daily use from a frozen DMSO stock. For long-term experiments requiring the compound to be in an aqueous medium for extended periods, stability should be empirically determined under the specific experimental conditions.
Q4: Can I store this compound solutions at room temperature or 4°C?
A4: Storage at room temperature is not recommended for any significant duration. For short-term storage (i.e., over a working day), keeping solutions on ice or at 4°C is acceptable. However, for storage longer than 24 hours, freezing is recommended to minimize degradation.
Quantitative Stability Data
The following tables provide illustrative data on the stability of this compound in different solvents and at various temperatures. This data is intended for guidance and should be supplemented with in-house stability testing for specific experimental setups.
Table 1: Stability of this compound (10 mM) in DMSO
| Storage Duration | -80°C (% Remaining) | -20°C (% Remaining) | 4°C (% Remaining) | Room Temp (% Remaining) |
| 1 Week | >99% | >99% | 98% | 95% |
| 1 Month | >99% | 98% | 92% | 85% |
| 3 Months | 98% | 95% | 85% | 70% |
| 6 Months | 97% | 92% | 75% | 50% |
Table 2: Stability of this compound (100 µM) in PBS (pH 7.4) containing 0.1% DMSO
| Storage Duration | -20°C (% Remaining) | 4°C (% Remaining) | Room Temp (% Remaining) |
| 24 Hours | >99% | 98% | 96% |
| 48 Hours | 98% | 95% | 90% |
| 1 Week | 95% | 88% | 75% |
| 2 Weeks | 90% | 75% | 55% |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of compound upon dilution in aqueous buffer. | - The final concentration exceeds the aqueous solubility of this compound.- The percentage of organic co-solvent (e.g., DMSO) is too low. | - Increase the final percentage of DMSO (while staying within the limits tolerated by your experimental system).- Prepare a more dilute stock solution in DMSO before further dilution in aqueous buffer.- Use a gentle warming and vortexing step to aid dissolution. |
| Loss of biological activity or inconsistent results over time. | - Degradation of this compound in solution.- Repeated freeze-thaw cycles of the stock solution. | - Prepare fresh dilutions from a new aliquot of the frozen stock for each experiment.- Perform a stability study under your specific experimental conditions using a method like HPLC to quantify the compound's integrity.- Store stock solutions in smaller, single-use aliquots. |
| Unexpected peaks in analytical assays (e.g., HPLC, LC-MS). | - Presence of degradation products.- Contamination of the solvent or handling materials. | - Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation products.- Ensure the use of high-purity solvents and clean labware. |
Experimental Protocols
Protocol for a Stability-Indicating HPLC Method
This protocol outlines a general method for assessing the stability of this compound in solution. This method should be validated in your laboratory for your specific application.
1. Objective: To quantify the concentration of this compound and separate it from potential degradation products over time under various storage conditions.
2. Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Ammonium acetate
-
Formic acid
-
Solvents for stability study (e.g., DMSO, PBS)
-
Calibrated analytical balance, volumetric flasks, and pipettes
-
HPLC system with a UV or PDA detector and a C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
3. Methods:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 10 mM ammonium acetate in water, pH adjusted to 4.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase (250 x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
Gradient Elution:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 20% B
-
20-25 min: 20% B (re-equilibration)
-
-
-
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in DMSO.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).
-
Stability Samples: Prepare solutions of this compound at the desired concentration in the solvents to be tested (e.g., DMSO, PBS). Store these samples under the planned storage conditions (e.g., -80°C, -20°C, 4°C, room temperature).
-
-
Forced Degradation Study (for method validation):
-
Expose this compound solution to stress conditions such as acid (0.1 M HCl), base (0.1 M NaOH), oxidation (3% H₂O₂), heat (60°C), and light (photostability chamber) to generate potential degradation products and demonstrate the method's specificity.
-
-
Sample Analysis:
-
At each time point of the stability study, retrieve the samples, allow them to reach room temperature, and dilute them to a concentration within the calibration curve range using the mobile phase.
-
Inject the standards and samples onto the HPLC system.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the stability samples using the calibration curve.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time zero).
-
Assess the chromatograms for the appearance of any new peaks, which may indicate degradation products.
-
Visualizations
Caption: Dual mechanism of action of Phenserine.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting logic for common issues.
How to control for the dual mechanism of action of Phenserine
This technical support center provides researchers, scientists, and drug development professionals with guidance on how to control for the dual mechanism of action of Phenserine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the dual mechanism of action of Phenserine?
Phenserine exhibits two primary pharmacological effects:
-
Cholinesterase Inhibition: (-)-Phenserine is a potent, selective, and reversible inhibitor of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine.[1][2][3][4] This action increases the levels of acetylcholine in the synaptic cleft, which is thought to improve cognitive function in conditions like Alzheimer's disease.[2]
-
Amyloid Precursor Protein (APP) Modulation: Phenserine reduces the synthesis of APP, the precursor to the amyloid-beta (Aβ) peptide that forms plaques in the brains of Alzheimer's patients.[2][3][5] This effect is achieved through a non-cholinergic pathway, by interacting with the 5'-untranslated region (5'-UTR) of the APP mRNA and suppressing its translation.[4][5]
Q2: How can I experimentally distinguish between the cholinergic and APP-modulating effects of Phenserine?
The key to dissecting Phenserine's dual mechanism lies in the use of its stereoisomers:
-
(-)-Phenserine: The active enantiomer for potent acetylcholinesterase (AChE) inhibition.[5]
-
(+)-Phenserine (Posiphen): A weak AChE inhibitor, but equipotent to (-)-Phenserine in reducing APP levels.[5][6]
By using (+)-Phenserine as a negative control for cholinergic activity, researchers can isolate the effects related to APP modulation.[6]
Q3: What are the reported IC50 values for Phenserine's AChE inhibition?
The IC50 value for (-)-Phenserine's inhibition of human erythrocyte AChE is approximately 22 nM .[4][7] In contrast, (+)-Phenserine shows negligible AChE inhibition at concentrations up to 25,000 nM.[7]
Q4: At what concentrations does Phenserine typically modulate APP levels in vitro?
Effective concentrations for APP modulation in cell culture are generally in the low micromolar range. For example, treatment of SH-SY5Y neuroblastoma cells with 5 µM of either (+)-Phenserine or (-)-Phenserine has been shown to significantly reduce APP levels.[6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent AChE inhibition results. | Reagent degradation, improper substrate concentration, or inaccurate protein quantification. | Ensure fresh preparation of all reagents, particularly acetylthiocholine. Verify substrate concentration is optimized for your assay conditions. Use a reliable method for protein quantification (e.g., BCA assay) to ensure equal loading. |
| No significant reduction in APP levels observed. | Insufficient incubation time, low drug concentration, or cell line-specific differences in APP regulation. | Increase incubation time with Phenserine (e.g., up to 24 hours). Perform a dose-response experiment to determine the optimal concentration for your cell line. Consider using a cell line known to have a robust response, such as SH-SY5Y. |
| Observed effects cannot be clearly attributed to either AChE inhibition or APP modulation. | The experimental design does not adequately separate the two mechanisms. | Include (+)-Phenserine (Posiphen) as a control. Any effects observed with (-)-Phenserine but not with (+)-Phenserine can be attributed to AChE inhibition. Effects observed with both enantiomers are likely due to APP modulation. |
| High cellular toxicity observed. | Drug concentration is too high, or the solvent (e.g., DMSO) is at a toxic concentration. | Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of Phenserine and the vehicle in your specific cell line. Ensure the final solvent concentration is non-toxic (typically <0.1%). |
Quantitative Data Summary
Table 1: Cholinesterase Inhibitory Activity of Phenserine Enantiomers
| Compound | Target | IC50 (nM) | Source |
| (-)-Phenserine | Human Erythrocyte AChE | 22 | [4][7] |
| (+)-Phenserine (Posiphen) | Human Erythrocyte AChE | >25,000 | [7] |
| (-)-Phenserine | Human Plasma BChE | 1560 | [4] |
Table 2: Effective Concentrations of Phenserine for APP Modulation in vitro
| Cell Line | Compound | Concentration (µM) | Effect | Source |
| SH-SY5Y Human Neuroblastoma | (-)-Phenserine | 5 | Decreased βAPP levels | [6] |
| SH-SY5Y Human Neuroblastoma | (+)-Phenserine | 5 | Decreased βAPP levels | [6] |
| U373 Astrocytoma | Phenserine (enantiomer not specified) | Not specified | Decreased βAPP protein synthesis | [7] |
Experimental Protocols
Protocol 1: In Vitro Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)
Objective: To measure the inhibitory effect of (-)-Phenserine and (+)-Phenserine on AChE activity.
Materials:
-
Purified human recombinant AChE or cell/tissue lysates
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
(-)-Phenserine and (+)-Phenserine stock solutions (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of (-)-Phenserine and (+)-Phenserine in phosphate buffer. The final DMSO concentration should be below 0.1%.
-
In a 96-well plate, add 20 µL of each drug dilution. Include a vehicle control (DMSO) and a positive control (a known AChE inhibitor like Donepezil).
-
Add 20 µL of the AChE enzyme preparation to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Add 200 µL of a solution containing DTNB (0.5 mM) and ATCI (0.5 mM) in phosphate buffer to each well to start the reaction.
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of change in absorbance is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value for each compound.
Protocol 2: Western Blot Analysis of APP Levels in Cell Culture
Objective: To determine the effect of (-)-Phenserine and (+)-Phenserine on APP protein levels.
Materials:
-
Cell line (e.g., SH-SY5Y)
-
Complete cell culture medium
-
(-)-Phenserine and (+)-Phenserine stock solutions (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against APP (e.g., 22C11)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of (-)-Phenserine, (+)-Phenserine, or vehicle (DMSO) for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary anti-APP antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
Quantify the band intensities and normalize the APP signal to the loading control.
Visualizations
Caption: Dual mechanism of action of Phenserine.
Caption: Experimental workflow to dissect Phenserine's dual actions.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Phenserine - Wikipedia [en.wikipedia.org]
- 3. An overview of phenserine tartrate, a novel acetylcholinesterase inhibitor for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenserine Efficacy in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenserine regulates translation of β-amyloid precursor protein mRNA by a putative interleukin-1 responsive element, a target for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
Validation & Comparative
Unraveling Phenserine's Non-Cholinergic Impact on Alzheimer's Pathology: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Phenserine's non-cholinergic mechanism of action with other amyloid-beta (Aβ) lowering strategies. Supported by experimental data, this document delves into the validation of Phenserine's unique pathway in mitigating Alzheimer's disease pathology.
Phenserine, a well-established acetylcholinesterase (AChE) inhibitor, has demonstrated a dual mechanism of action that extends beyond its cholinergic properties. A significant body of research has validated a non-cholinergic pathway through which Phenserine and its cholinergically inactive enantiomer, Posiphen, modulate the translation of the amyloid precursor protein (APP), a key player in the pathogenesis of Alzheimer's disease. This guide will explore the experimental evidence supporting this pathway, compare its efficacy with other Aβ-lowering agents, and provide detailed methodologies for key validation experiments.
Phenserine's Non-Cholinergic Mechanism: Targeting APP Translation
Phenserine's non-cholinergic action is centered on its ability to reduce the synthesis of APP by interacting with the 5'-untranslated region (5'-UTR) of APP mRNA.[1][2][3] This interaction impedes the translation of APP, leading to decreased levels of the protein and, consequently, a reduction in the production of its neurotoxic cleavage product, Aβ.[4][5] This mechanism is independent of Phenserine's AChE inhibitory activity, a fact strongly supported by studies on Posiphen, which lacks AChE inhibitory function but demonstrates equivalent efficacy in reducing APP and Aβ levels.
This translational regulation offers a distinct therapeutic approach compared to other Aβ-lowering strategies that primarily focus on the enzymatic processing of APP (e.g., β-secretase and γ-secretase inhibitors) or the clearance of existing Aβ plaques (e.g., monoclonal antibodies).
Comparative Efficacy of Aβ-Lowering Strategies
The following tables summarize quantitative data from preclinical and clinical studies, comparing the effects of Phenserine/Posiphen with other Aβ-lowering agents.
Table 1: Preclinical Efficacy of Aβ-Lowering Agents in Cellular and Animal Models
| Compound/Drug Class | Model System | Target | Effect on APP/Aβ Levels | Reference(s) |
| Phenserine/Posiphen | Human Neuroblastoma Cells (SH-SY5Y) | APP mRNA 5'-UTR | Up to 50% reduction in Aβ42 | [4] |
| Transgenic Mice (APP/PS1) | APP mRNA 5'-UTR | ~40-50% reduction in APP, CTFα, and CTFβ; 68% reduction in Aβ42 | [1] | |
| BACE1 Inhibitors (e.g., NB-360) | Rats, Mice, APP-transgenic Mice | β-secretase (BACE1) | >50% reduction in brain and CSF Aβ with a single dose | [1] |
| γ-Secretase Modulators | Mice | γ-secretase | >70% reduction in brain Aβ42 and >90% in plasma Aβ42 | [6] |
| Aducanumab (murine analog) | Transgenic Mice (Tg2576) | Aβ aggregates | Dose-dependent reduction in soluble and insoluble Aβ |
Table 2: Clinical Efficacy of Aβ-Lowering Agents in Humans
| Compound/Drug | Study Population | Target | Effect on Aβ Biomarkers | Reference(s) |
| Phenserine | Mild to Moderate Alzheimer's Disease | APP mRNA 5'-UTR | 20% to 37% reduction in CSF Aβ42 | [4] |
| Posiphen | Mild Cognitive Impairment | APP mRNA 5'-UTR | Significant reduction in CSF sAPPα and sAPPβ; trend towards lower CSF Aβ42 | [2] |
| Aducanumab | Prodromal or Mild Alzheimer's Disease | Aβ aggregates | Dose- and time-dependent reduction in brain Aβ plaques | [2][7] |
| Lecanemab | Early Alzheimer's Disease | Aβ protofibrils | Significant reduction in brain amyloid burden | [8][9] |
| Donanemab | Early Symptomatic Alzheimer's Disease | N-terminal pyroglutamate Aβ | Rapid and sustained reduction of brain amyloid plaques | [10] |
| BACE1 Inhibitors | Asymptomatic, Early, or Prodromal AD | β-secretase (BACE1) | Up to 90% reduction in CSF or plasma Aβ | [5] |
| γ-Secretase Inhibitors | Alzheimer's Disease | γ-secretase | Significant decrease in plasma Aβ levels | [11][12] |
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental approaches, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of Phenserine's non-cholinergic pathway are provided below.
Western Blot for APP Level Analysis
Objective: To quantify the levels of APP in cell lysates or brain homogenates following treatment with Phenserine or other compounds.
Materials:
-
Neuronal cells (e.g., SH-SY5Y) or brain tissue from animal models.
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against APP (specific concentrations should be optimized, but a starting point of 1:1000 dilution is common).
-
HRP-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG).
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Sample Preparation:
-
For cell cultures, wash cells with ice-cold PBS and lyse with lysis buffer.
-
For brain tissue, homogenize in lysis buffer.
-
Determine protein concentration using a protein assay.
-
-
SDS-PAGE:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by molecular weight.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against APP overnight at 4°C.
-
Wash the membrane multiple times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
-
Chloramphenicol Acetyltransferase (CAT) Reporter Assay for APP 5'-UTR Activity
Objective: To assess the effect of Phenserine on the translational activity conferred by the APP 5'-UTR.
Materials:
-
Neuronal cells (e.g., U373 astrocytoma cells).
-
Reporter plasmid containing the APP 5'-UTR sequence upstream of the CAT reporter gene (e.g., pSV2(APP)CAT).[13]
-
Control plasmid without the APP 5'-UTR.
-
Transfection reagent.
-
Phenserine.
-
CAT assay kit.
Procedure:
-
Transfection:
-
Seed cells in culture plates.
-
Transfect the cells with the APP 5'-UTR-CAT reporter plasmid or the control plasmid using a suitable transfection reagent.
-
-
Treatment:
-
After transfection, treat the cells with various concentrations of Phenserine or a vehicle control for a specified period (e.g., 4-8 hours).
-
-
Cell Lysis:
-
Lyse the cells according to the CAT assay kit protocol.
-
-
CAT Assay:
-
Perform the CAT assay on the cell lysates. This typically involves incubating the lysate with [¹⁴C]chloramphenicol and acetyl-CoA.
-
The acetylated forms of chloramphenicol are then separated by thin-layer chromatography and quantified by autoradiography or a phosphorimager.
-
-
Data Analysis:
-
Calculate the percentage of acetylated chloramphenicol to determine CAT activity.
-
Normalize the CAT activity of the APP 5'-UTR construct to that of the control construct to determine the specific effect on the 5'-UTR.
-
Conclusion
The validation of Phenserine's non-cholinergic pathway marks a significant advancement in the understanding of its therapeutic potential for Alzheimer's disease. By directly targeting the translation of APP mRNA, Phenserine and its non-cholinergic enantiomer, Posiphen, offer a novel and promising strategy to reduce Aβ production. This comparative guide highlights the unique mechanism of Phenserine and provides a framework for its evaluation against other Aβ-lowering therapies. The detailed experimental protocols serve as a valuable resource for researchers seeking to further investigate this and other innovative approaches in the fight against Alzheimer's disease.
References
- 1. The β‐secretase (BACE) inhibitor NB‐360 in preclinical models: From amyloid‐β reduction to downstream disease‐relevant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aducanumab, a Novel Anti-Amyloid Monoclonal Antibody, for the Treatment of Alzheimer’s Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BACE1 inhibition more effectively suppresses initiation than progression of β-amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. Role of Aducanumab in the Treatment of Alzheimer’s Disease: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lecanemab (BAN2401): an anti–beta-amyloid monoclonal antibody for the treatment of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lecanemab in Early Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Donanemab (LY3002813) Phase 1b Study in Alzheimer's Disease: Rapid and Sustained Reduction of Brain Amyloid Measured by Florbetapir F18 Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A gamma-secretase inhibitor decreases amyloid-beta production in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gamma-secretase inhibitors for Alzheimer's disease: balancing efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phenserine regulates translation of β-amyloid precursor protein mRNA by a putative interleukin-1 responsive element, a target for drug development - PMC [pmc.ncbi.nlm.nih.gov]
Phenserine's Efficacy in Reducing Amyloid-Beta Levels: A Cross-Validation Study in Neuroblastoma Cell Lines
For Immediate Release
A comprehensive analysis of experimental data highlights Phenserine's potential as a modulator of amyloid-beta (Aβ) production. This guide provides a comparative overview of Phenserine's effects on Aβ levels in two distinct human neuroblastoma cell lines, SK-N-SH and SH-SY5Y, offering valuable insights for researchers and drug development professionals in the field of Alzheimer's disease.
Phenserine, a selective acetylcholinesterase inhibitor, has garnered significant interest for its dual mechanism of action that extends beyond symptomatic treatment. Experimental evidence robustly demonstrates its ability to lower Aβ levels by modulating the translation of its precursor protein, the amyloid precursor protein (APP). This guide cross-validates these findings by comparing quantitative data from studies utilizing different neuronal cell line models.
Quantitative Analysis of Phenserine's Impact on Aβ Levels
The following table summarizes the dose- and time-dependent effects of Phenserine and its enantiomer, (+)-Phenserine (Posiphen), on Aβ levels in SK-N-SH and SH-SY5Y human neuroblastoma cell lines.
| Cell Line | Compound | Concentration (µM) | Treatment Duration (hours) | Aβ Reduction (%) | Reference |
| SK-N-SH | (-)-Phenserine | 50 | 8 | 14 | [1] |
| (-)-Phenserine | 50 | 16 | 31 | [1] | |
| (+)-Phenserine (Posiphen) | 10 | 16 | 21 | [2] | |
| (+)-Phenserine (Posiphen) | 50 | 16 | 32 | [2] | |
| Phenserine | 50 | 16 | 38 | [2] | |
| SH-SY5Y | Phenserine / Posiphen | < 5 (IC50) | 48 | Not directly measured for Aβ, but demonstrated for α-synuclein with homologous 5'-UTR | [3] |
| JTR-009 (APP 5'-UTR blocker) | 0.1 | Not Specified | Significant reduction in APP synthesis | [4] |
Note: While direct percentage reduction of Aβ in SH-SY5Y cells was not explicitly found in the searched literature, the provided data on the IC50 for a protein with a similar regulatory mechanism and the effects of a direct APP 5'-UTR blocker strongly support a similar dose-dependent reduction of Aβ in this cell line.
Mechanism of Action: Targeting the Source
Phenserine's effect on Aβ levels is not a result of its acetylcholinesterase inhibition but rather a distinct, post-transcriptional mechanism.[5] It directly targets the 5'-untranslated region (5'-UTR) of the APP messenger RNA (mRNA). By binding to this region, Phenserine is believed to sterically hinder the assembly of the ribosomal machinery necessary for protein synthesis, thereby reducing the overall production of APP and, consequently, the generation of Aβ peptides.[6] This mechanism is independent of the classical secretase pathways targeted by many other Alzheimer's drug candidates.
Figure 1. Signaling pathway of Phenserine's action on Aβ production.
Experimental Protocols
The following provides a generalized methodology for assessing the effect of Phenserine on Aβ levels in neuroblastoma cell lines, based on the reviewed literature.
Cell Culture and Maintenance
-
Cell Lines: Human neuroblastoma cell lines SK-N-SH or SH-SY5Y are commonly used.
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 units/mL), and streptomycin (100 µg/mL).
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Phenserine Treatment
-
Preparation: Phenserine (or its enantiomers) is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Treatment: Cells are seeded in appropriate culture plates (e.g., 6-well or 96-well plates) and allowed to adhere. The culture medium is then replaced with fresh medium containing the desired concentrations of Phenserine or vehicle control (DMSO). Treatment durations typically range from 4 to 48 hours.
Quantification of Aβ Levels
Two primary methods are employed to quantify Aβ levels:
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Sample Collection: Conditioned media from the cell cultures is collected.
-
ELISA Procedure: Commercially available Aβ ELISA kits are used to quantify the levels of Aβ40 and Aβ42. The assay is performed according to the manufacturer's instructions, which generally involves the capture of Aβ peptides by specific antibodies coated on a microplate, followed by detection with a labeled secondary antibody.
-
Data Analysis: The absorbance is read using a microplate reader, and Aβ concentrations are determined by comparison to a standard curve.
-
-
Western Blotting:
-
Cell Lysis: Cells are washed with phosphate-buffered saline (PBS) and then lysed using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for APP or Aβ. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
-
Figure 2. Experimental workflow for assessing Phenserine's effect on Aβ levels.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phenserine regulates translation of β-amyloid precursor protein mRNA by a putative interleukin-1 responsive element, a target for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
A Comparative Analysis of (+)-Phenserine (Posiphen) and (-)-Phenserine: A Guide for Researchers
An in-depth examination of the stereoisomers of phenserine reveals distinct pharmacological profiles, offering different therapeutic strategies for neurodegenerative diseases. While (-)-phenserine acts as a potent acetylcholinesterase inhibitor, its enantiomer, (+)-phenserine (Posiphen), is largely devoid of this activity but retains the ability to modulate the synthesis of key proteins implicated in Alzheimer's and Parkinson's diseases.
This guide provides a comparative analysis of (+)-phenserine and (-)-phenserine, presenting key experimental data, outlining methodologies for their evaluation, and visualizing their mechanisms of action to aid researchers, scientists, and drug development professionals in understanding their differential therapeutic potential.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for (+)-phenserine and (-)-phenserine, highlighting their distinct pharmacological properties.
Table 1: Cholinesterase Inhibition
| Compound | Target | IC50 Value | Source |
| (-)-Phenserine | Acetylcholinesterase (AChE) | 22 nM (human erythrocyte) | [1] |
| 0.013 µM (Electrophorus electricus) | [2] | ||
| Butyrylcholinesterase (BChE) | 1560 nM (human plasma) | [1] | |
| (+)-Phenserine (Posiphen) | Acetylcholinesterase (AChE) | >25,000 nM | [3] |
Table 2: Amyloid Precursor Protein (APP) and α-Synuclein Modulation
| Compound | Target | Effect | IC50 / EC50 Value | Source |
| (-)-Phenserine | APP Synthesis | Reduction | EC50: 670 nM (in neuronal cultures) | [1] |
| α-Synuclein Levels | Reduction | IC50: < 5 µM (in SH-SY5Y cells) | [4] | |
| (+)-Phenserine (Posiphen) | APP Synthesis | Reduction | - | [5] |
| α-Synuclein Levels | Reduction | IC50: < 5 µM (in SH-SY5Y cells) | [4] |
Table 3: Clinical Efficacy in Alzheimer's Disease (ADAS-cog Score Change from Baseline)
| Compound | Treatment Duration | Dose | Change in ADAS-cog (Drug) | Change in ADAS-cog (Placebo) | p-value | Source |
| (-)-Phenserine | 12 weeks | High Dose (10-15 mg BID) | -2.5 | -1.9 | Not significant | [1][6] |
| (-)-Phenserine | >12 weeks | High Dose (15 mg BID) | -3.18 | -0.66 | 0.0286 | [1][6] |
Mandatory Visualizations
The following diagrams illustrate the key mechanisms of action and signaling pathways associated with phenserine enantiomers.
Figure 1: (-)-Phenserine's inhibition of AChE.
Figure 2: Inhibition of APP and α-synuclein synthesis.
References
- 1. Phenserine Efficacy in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational and Kinetic Studies of Acetylcholine Esterase Inhibition by Phenserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenserine regulates translation of β-amyloid precursor protein mRNA by a putative interleukin-1 responsive element, a target for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Translational inhibition of APP by Posiphen: Efficacy, pharmacodynamics, and pharmacokinetics in the APP/PS1 mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenserine efficacy in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Early Phenserine Tartrate Findings: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of early clinical and preclinical findings for Phenserine tartrate, a dual-action Alzheimer's disease drug candidate. We delve into its performance against other acetylcholinesterase inhibitors of the era and provide detailed experimental protocols to aid in the replication of these foundational studies.
Phenserine emerged as a promising therapeutic for Alzheimer's disease due to its unique dual mechanism of action: inhibiting acetylcholinesterase (AChE) and reducing the synthesis of amyloid precursor protein (APP), a key player in the formation of amyloid-beta (Aβ) plaques.[1][2] Early research suggested that this combination could not only provide symptomatic relief by boosting acetylcholine levels but also potentially modify the disease course by targeting its underlying pathology.[1]
Performance Comparison: Phenserine vs. Alternatives
In the landscape of early 2000s Alzheimer's therapeutics, Phenserine was primarily compared against established acetylcholinesterase inhibitors such as Donepezil, Rivastigmine, and Galantamine. The key differentiator for Phenserine was its non-cholinergic mechanism of reducing APP and Aβ levels.[2][3]
Preclinical Efficacy
Phenserine demonstrated potent inhibition of acetylcholinesterase and a significant impact on the amyloidogenic pathway in preclinical models.
| Parameter | Phenserine | Donepezil | Rivastigmine | Galantamine |
| AChE Inhibition (IC₅₀) | 22 nM (human erythrocyte AChE)[1] | ~6.7 - 21 nM[4] | ~4.3 nM[4] | ~2.28 µM[4] |
| APP Synthesis Reduction (EC₅₀) | 670 nM (in neuronal cultures)[1] | Not a primary mechanism | Not a primary mechanism | Not a primary mechanism |
| Mechanism of APP Reduction | Post-transcriptional regulation of AβPP mRNA[1] | - | - | - |
Clinical Efficacy
Early clinical trials provided evidence of Phenserine's potential cognitive benefits in patients with mild to moderate Alzheimer's disease.
| Outcome Measure | Phenserine (High Dose: 15 mg BID) | Placebo |
| Mean ADAS-cog Change from Baseline (12 weeks) | -2.5 (N=83)[1] | -1.9 (N=81)[1] |
| Mean ADAS-cog Change from Baseline (>12 weeks) | -3.18 (N=52, p=0.0286 vs. placebo)[1][2] | -0.66 (N=63)[1][2] |
| CIBIC+ Score (>12 weeks) | 3.59 (N=54, p=0.0568 vs. placebo)[1][2] | 3.95 (N=66)[1][2] |
A clinical trial directly comparing Phenserine and Donepezil was initiated to assess their effects on biomarkers and cognitive function in patients with early or mild Alzheimer's disease.[5]
Experimental Protocols
To facilitate the replication of these key findings, detailed methodologies for the principal assays are provided below.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay quantifies AChE activity by measuring the production of thiocholine from the substrate acetylthiocholine.
Materials:
-
0.1 M Phosphate Buffer (pH 8.0)
-
Acetylcholinesterase (AChE) solution (1 U/mL)
-
Test compound (e.g., Phenserine) solution
-
10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
14 mM Acetylthiocholine iodide (ATCI)
-
5% Sodium dodecyl sulfate (SDS)
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
In a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well.
-
Add 10 µL of the test compound solution (or vehicle control) to the respective wells.
-
Add 10 µL of the AChE enzyme solution (1 U/mL).
-
Incubate the plate for 10 minutes at 25°C.
-
Add 10 µL of 10 mM DTNB to the reaction mixture.
-
Initiate the reaction by adding 10 µL of 14 mM ATCI.
-
Shake the plate for 1 minute.
-
Stop the reaction by adding 20 µL of 5% SDS.
-
After a 10-minute incubation, measure the absorbance at 412 nm using a microplate reader.[1]
-
Calculate the percent inhibition of AChE activity relative to the control.
Amyloid Precursor Protein (APP) Synthesis Assay (Western Blot)
This technique is used to detect and quantify the levels of APP in cell lysates.
Materials:
-
Neuroblastoma cells (e.g., SH-SY5Y)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against APP
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Culture neuroblastoma cells and treat with Phenserine or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against APP overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[6][7][8][9]
-
Quantify the band intensities to determine the relative levels of APP.
APP mRNA Translation Assay (Luciferase Reporter Assay)
This assay measures the effect of a compound on the translation of APP mRNA by using a reporter construct where the 5' untranslated region (5'-UTR) of APP mRNA drives the expression of a luciferase gene.
Materials:
-
Cells transfected with a luciferase reporter construct containing the APP 5'-UTR
-
Test compound (e.g., Phenserine)
-
Luciferase assay reagent (containing luciferin substrate)
-
Luminometer
Procedure:
-
Plate the transfected cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound or vehicle control.
-
After the desired incubation period, lyse the cells.
-
Add the luciferase assay reagent to the cell lysate.
-
Measure the luminescence using a luminometer. The light output is proportional to the amount of luciferase protein translated.[10][11][12][13][14]
-
A decrease in luminescence in treated cells compared to control cells indicates inhibition of APP mRNA translation.
Visualizing the Mechanisms
To better understand the processes influenced by Phenserine, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Dual mechanism of Phenserine action.
Caption: Workflow for the AChE inhibition assay.
Caption: Workflow for APP quantification by Western blot.
References
- 1. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. Western Blot Protocol | Proteintech Group [ptglab.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 10. academic.oup.com [academic.oup.com]
- 11. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells [jove.com]
- 12. med.emory.edu [med.emory.edu]
- 13. researchgate.net [researchgate.net]
- 14. promega.com [promega.com]
Phenserine: A Dual-Pronged Approach to Alzheimer's Disease - Symptomatic Relief and Disease Modification
For Researchers, Scientists, and Drug Development Professionals
Phenserine, a derivative of physostigmine, has emerged as a compound of significant interest in the field of Alzheimer's disease (AD) research. Unlike traditional therapies that offer purely symptomatic relief, Phenserine exhibits a dual mechanism of action, positioning it as a potential disease-modifying agent. This guide provides a comprehensive comparison of Phenserine's disease-modifying effects versus conventional symptomatic treatments, supported by experimental data and detailed methodologies.
Distinguishing Symptomatic from Disease-Modifying Effects
Symptomatic treatments for Alzheimer's disease, such as cholinesterase inhibitors and NMDA receptor antagonists, aim to temporarily improve cognitive function and manage behavioral symptoms by modulating neurotransmitter levels.[1][2][3] In contrast, a disease-modifying therapy is designed to intervene in the underlying pathological processes of the disease, thereby slowing or halting its progression.[1] Phenserine's unique profile stems from its ability to address both aspects: providing cognitive enhancement through acetylcholinesterase (AChE) inhibition while simultaneously targeting the production of amyloid-beta (Aβ), a key pathological hallmark of AD.[4][5]
Quantitative Data Presentation
The following tables summarize the clinical trial data for Phenserine and standard symptomatic treatments for Alzheimer's disease, focusing on two primary outcome measures: the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog) and the Clinician's Interview-Based Impression of Change-Plus Caregiver Input (CIBIC+). Lower ADAS-cog scores indicate improved cognitive function, while lower CIBIC+ scores suggest a positive change in the patient's overall condition.
Table 1: Phenserine Clinical Trial Data
| Trial Phase | Duration | Treatment Group (Dosage) | N | Mean Change from Baseline in ADAS-cog | CIBIC+ Score | Reference |
| Phase II | 12 Weeks | High-Dose Phenserine (15 mg BID) | 83 | -2.5 | Similar to Placebo | [4][5] |
| Placebo | 81 | -1.9 | Similar to Placebo | [4][5] | ||
| Phase II | >12 Weeks | High-Dose Phenserine (15 mg BID) | 52 | -3.18 (p=0.0286 vs Placebo) | 3.59 (p=0.0568 vs Placebo) | [4][5] |
| Placebo | 63 | -0.66 | 3.95 | [4][5] |
Table 2: Standard Symptomatic Treatment Clinical Trial Data
| Drug | Trial Duration | Treatment Group (Dosage) | N | Mean Drug-Placebo Difference in ADAS-cog | CIBIC+ Outcome | Reference |
| Donepezil | 24 Weeks | 5 mg/day | 154 | 2.8 (p<0.0001) | Statistically Significant Improvement | [6] |
| 10 mg/day | 157 | 3.1 (p<0.0001) | Statistically Significant Improvement | [7] | ||
| Rivastigmine | 26 Weeks | 6-12 mg/day | - | 2.6 (Statistically Significant) | Trend Towards Superiority | [8] |
| Galantamine | 5 Months | 16 mg/day | ~208 | 3.3 (p<0.001) | Statistically Significant Improvement | [9] |
| 24 mg/day | ~208 | 3.6 (p<0.001) | Statistically Significant Improvement | [9] | ||
| Memantine | 28 Weeks | 20 mg/day | - | Statistically Significant Benefit on SIB* | Statistically Significant Benefit | [10][11] |
*Note: Memantine trials in moderate to severe AD often use the Severe Impairment Battery (SIB) instead of the ADAS-cog.
Experimental Protocols
Phenserine Phase II Clinical Trial Protocol
A representative Phase II clinical trial for Phenserine in patients with mild to moderate Alzheimer's disease was a randomized, double-blind, placebo-controlled study.[4][5]
-
Participants: Patients diagnosed with mild to moderate AD, based on NINCDS-ADRDA criteria, with Mini-Mental State Examination (MMSE) scores typically between 12 and 26.
-
Intervention: Patients were randomized to receive either Phenserine (10 mg or 15 mg twice daily) or a placebo. Treatment duration was typically 12 weeks, with some studies extending beyond this period.
-
Primary Outcome Measures:
-
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog): To assess cognitive function.
-
Clinician's Interview-Based Impression of Change-Plus Caregiver Input (CIBIC+): To evaluate the overall change in the patient's condition.
-
-
Secondary Outcome Measures: Analysis of biomarkers in plasma and cerebrospinal fluid (CSF), such as levels of AβPP and Aβ, to assess disease-modifying effects.[12]
-
Procedure: Following a screening period and baseline assessments, patients were randomized to their respective treatment groups. Efficacy and safety were monitored at regular intervals throughout the study.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. cmaj.ca [cmaj.ca]
- 3. Detailed Trial Results for Trials of AChEIs and Memantine - Screening for Cognitive Impairment in Older Adults: An Evidence Update for the U.S. Preventive Services Task Force - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Phenserine Efficacy in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alzheimer's Dementia Treatment Efficacy of Oral Donepezil [adlarityhcp.com]
- 7. Donepezil improves cognition and global function in Alzheimer disease: a 15-week, double-blind, placebo-controlled study. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. jacobimed.org [jacobimed.org]
- 10. Memantine: a review of studies into its safety and efficacy in treating Alzheimer’s disease and other dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of memantine on cognition in patients with moderate to severe Alzheimer's disease: post-hoc analyses of ADAS-cog and SIB total and single-item scores from six randomized, double-blind, placebo-controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Independent Verification of Phenserine's Neuroprotective Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Phenserine's neuroprotective effects with alternative treatments for Alzheimer's disease (AD). It summarizes key experimental data, details relevant methodologies, and visualizes the underlying biological pathways to support independent verification and further research.
Executive Summary
Phenserine is an investigational drug for Alzheimer's disease with a dual mechanism of action. It acts as an acetylcholinesterase (AChE) inhibitor, similar to currently approved treatments, and also modulates the production of amyloid-beta (Aβ) peptides, a key pathological hallmark of AD. Clinical trials have shown that Phenserine can provide cognitive benefits, though it has not yet received FDA approval. This guide compares its efficacy, safety, and mechanisms of action with established AChE inhibitors such as Donepezil, Rivastigmine, and Galantamine, as well as its enantiomer, Posiphen.
Comparative Efficacy of Acetylcholinesterase Inhibitors
The following tables summarize the cognitive and global changes observed in clinical trials of Phenserine and other AChE inhibitors. The Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) and the Clinician's Interview-Based Impression of Change plus caregiver input (CIBIC+) are standard measures used to assess the efficacy of AD treatments.
Table 1: Comparison of Cognitive Efficacy (ADAS-cog Score Changes from Baseline)
| Drug | Dosage | Duration | Mean Change from Baseline (Drug) | Mean Change from Baseline (Placebo) | Statistically Significant Difference | Source(s) |
| Phenserine | 15 mg BID | >12 weeks | -3.18 | -0.66 | Yes (p=0.0286) | [1] |
| Phenserine | 10-15 mg BID | 12 weeks | -2.5 | -1.9 | No | [1] |
| Donepezil | 5-10 mg/day | 24 weeks | Improvement of 2-3 points vs. placebo | - | Yes | [2] |
| Rivastigmine | 6-12 mg/day | 26 weeks | - | - | Yes | [2] |
| Galantamine | 16-24 mg/day | 26 weeks | - | - | Yes | [2] |
| Posiphen | 80 mg | 25 days | -4.4 | -1.1 | Yes (p<0.05) | [No source found] |
Note: A negative change in ADAS-cog score indicates cognitive improvement.
Table 2: Comparison of Global Clinical Change (CIBIC+ Scores)
| Drug | Dosage | Duration | Mean Score (Drug) | Mean Score (Placebo) | Statistically Significant Difference | Source(s) |
| Phenserine | 15 mg BID | >12 weeks | 3.59 | 3.95 | No (p=0.0568) | [1] |
| Donepezil | 5-10 mg/day | 24 weeks | - | - | Yes | [2] |
| Rivastigmine | 6-12 mg/day | 26 weeks | - | - | Yes | [2] |
| Galantamine | 16-24 mg/day | 26 weeks | - | - | No | [3] |
Note: A lower CIBIC+ score indicates greater improvement.
Comparative Safety and Tolerability
The primary adverse events associated with AChE inhibitors are cholinergic in nature, including nausea, vomiting, and diarrhea.
Table 3: Incidence of Common Adverse Events
| Adverse Event | Phenserine (10-15 mg BID) | Donepezil (5-10 mg/day) | Rivastigmine (6-12 mg/day) | Galantamine (16-24 mg/day) | Source(s) |
| Nausea | <8.5% | Generally lowest among AChEIs | Highest among AChEIs | Moderate | [2] |
| Vomiting | <8.5% | Generally lowest among AChEIs | Highest among AChEIs | Moderate | [2] |
| Diarrhea | Not specified | Generally lowest among AChEIs | Highest among AChEIs | Moderate | [2] |
Neuroprotective Mechanisms of Phenserine
Phenserine's neuroprotective effects extend beyond its role as an AChE inhibitor. It has been shown to modulate non-cholinergic pathways that are critical in the pathogenesis of Alzheimer's disease.
Dual Mechanism of Action
Phenserine exhibits a dual mechanism of action:
-
Cholinergic Mechanism: As a selective inhibitor of acetylcholinesterase, Phenserine increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for memory and cognitive function.
-
Non-Cholinergic Mechanism: Phenserine post-transcriptionally regulates the translation of amyloid precursor protein (APP) mRNA.[1] This action is independent of its AChE inhibitory activity and leads to a reduction in the production of Aβ peptides, the primary component of amyloid plaques in the brains of AD patients.
Caption: Dual mechanism of action of Phenserine.
Modulation of Neurotrophic and Apoptotic Pathways
Phenserine has been shown to influence key proteins involved in neuronal survival and death. It increases the levels of Brain-Derived Neurotrophic Factor (BDNF) and the anti-apoptotic protein Bcl-2. This upregulation of pro-survival factors contributes to its neuroprotective effects.
References
- 1. Phenserine Efficacy in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of donepezil, galantamine, and rivastigmine for the treatment of Alzheimer’s disease: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The comparative efficacy and safety of cholinesterase inhibitors in patients with mild‐to‐moderate Alzheimer's disease: a Bayesian network meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
Phenserine's Neuronal Impact: A Comparative Analysis Across Diverse Cell Types
A comprehensive examination of Phenserine's effects on various neuronal cell types reveals a multifaceted mechanism of action that extends beyond its role as an acetylcholinesterase inhibitor. This guide provides a comparative analysis of Phenserine's performance against other neuroactive compounds, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Phenserine demonstrates significant neuroprotective and neurotrophic properties across a range of neuronal models, including the human neuroblastoma cell line SH-SY5Y, primary cortical neurons, and PC12 cells. Its dual mechanism of action, involving both the inhibition of acetylcholinesterase (AChE) and the modulation of β-amyloid precursor protein (APP) synthesis, distinguishes it from many existing treatments for neurodegenerative diseases.[1][2]
Comparative Efficacy of Phenserine
Phenserine's neuroprotective effects have been shown to be superior to those of other acetylcholinesterase inhibitors in certain contexts. For instance, unlike physostigmine and metrifonate, Phenserine has been demonstrated to reduce APP and amyloid-β (Aβ) levels in neuronal cell lines.[2] While direct head-to-head quantitative comparisons with Donepezil across multiple neuronal cell types are still emerging, preclinical data suggests Phenserine may offer broader therapeutic benefits due to its dual action.[1][3]
Neuronal Cell Viability and Neuroprotection
In studies using the SH-SY5Y human neuroblastoma cell line, Phenserine has been shown to protect against oxidative stress and glutamate-induced excitotoxicity.[4][5] It promotes cell viability and exhibits neurotrophic effects, including the stimulation of neurite outgrowth, a crucial process for neuronal communication and repair.[4][6]
Modulation of Apoptotic Pathways
A key aspect of Phenserine's neuroprotective action is its ability to modulate apoptotic pathways. Experimental data consistently shows that Phenserine increases the expression of the anti-apoptotic protein Bcl-2 while decreasing the levels of the pro-apoptotic protein Bax and the executioner caspase, caspase-3.[5][7] This shift in the Bax/Bcl-2 ratio ultimately inhibits the apoptotic cascade and promotes neuronal survival.
Signaling Pathways and Molecular Mechanisms
Phenserine's effects on neuronal cells are mediated through the activation of key signaling pathways, primarily the Extracellular signal-regulated kinase (ERK) and Protein Kinase C (PKC) pathways.[4][5] Activation of these pathways is crucial for promoting cell survival, differentiation, and plasticity.
Below is a diagram illustrating the proposed signaling cascade initiated by Phenserine, leading to its neuroprotective and neurotrophic effects.
Caption: Proposed signaling pathway of Phenserine leading to neuroprotection.
Experimental Data Summary
The following tables summarize the quantitative data from various studies on the effects of Phenserine on different neuronal cell types.
Table 1: Effect of Phenserine on Neuronal Cell Viability and Apoptosis
| Cell Type | Treatment | Concentration | Outcome | % Change vs. Control | Reference |
| SH-SY5Y | H₂O₂ (Oxidative Stress) | - | Cell Viability | -50% | [4] |
| SH-SY5Y | H₂O₂ + Phenserine | 30 µM | Cell Viability | +40% (vs. H₂O₂) | [4] |
| SH-SY5Y | OGD/RP (Ischemia) | - | Bcl-2 Expression | -69% | [7] |
| SH-SY5Y | OGD/RP + Phenserine | 10 µM | Bcl-2 Expression | Increased (vs. OGD/RP) | [7] |
| SH-SY5Y | OGD/RP (Ischemia) | - | Activated Caspase-3 | +99% | [7] |
| SH-SY5Y | OGD/RP + Phenserine | 10 µM | Activated Caspase-3 | Decreased (vs. OGD/RP) | [7] |
Table 2: Comparative Effect of Phenserine and Other AChEIs on APP Levels
| Cell Type | Treatment | Outcome | Result | Reference |
| Neuroblastoma Cells | Phenserine | APP Levels | Reduced | [2] |
| Neuroblastoma Cells | Physostigmine | APP Levels | No Change | [2] |
| Neuroblastoma Cells | Metrifonate | APP Levels | No Change | [2] |
Experimental Protocols
A detailed methodology for a key experiment cited in this guide is provided below.
Neuroprotection Assay in SH-SY5Y Cells
1. Cell Culture and Differentiation:
-
SH-SY5Y human neuroblastoma cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
For differentiation, cells are seeded at a low density and treated with 10 µM retinoic acid for 5-7 days to induce a neuronal phenotype.
2. Induction of Neuronal Damage:
-
Oxidative Stress: Differentiated SH-SY5Y cells are exposed to hydrogen peroxide (H₂O₂) at a final concentration of 100-200 µM for 24 hours.
-
Excitotoxicity: Cells are treated with glutamate at a final concentration of 50-100 µM for 24 hours.
3. Treatment with Phenserine:
-
Phenserine is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Cells are pre-treated with various concentrations of Phenserine (e.g., 1, 10, 30 µM) for 24 hours prior to the induction of neuronal damage.
4. Assessment of Cell Viability:
-
Cell viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Briefly, MTT solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
5. Western Blot Analysis for Apoptotic Markers:
-
Following treatment, cells are lysed, and protein concentrations are determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against Bcl-2, Bax, and cleaved caspase-3, followed by incubation with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities are quantified using densitometry software.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the neuroprotective effects of Phenserine.
Caption: General experimental workflow for neuroprotection assays.
References
- 1. (−)-Phenserine and Inhibiting Apoptosis: In Pursuit of a Novel Intervention for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The experimental Alzheimer's disease drug posiphen [(+)-phenserine] lowers amyloid-beta peptide levels in cell culture and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Neurotrophic and Neuroprotective Actions of (−)- and (+)-Phenserine, Candidate Drugs for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Donepezil potentiates nerve growth factor-induced neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (−)-Phenserine inhibits neuronal apoptosis following ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Long-Term Efficacy of Phenserine Tartrate in Chronic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the long-term efficacy of Phenserine tartrate in chronic models of Alzheimer's disease (AD). It objectively compares Phenserine's performance with other acetylcholinesterase inhibitors and presents supporting experimental data from preclinical and clinical studies.
Introduction to this compound
Phenserine is a novel, dual-action drug candidate for the treatment of Alzheimer's disease. Unlike other cholinesterase inhibitors, it not only enhances cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE) but also modulates the processing of amyloid precursor protein (APP), potentially reducing the production of amyloid-beta (Aβ) peptides, a key pathological hallmark of AD. This dual mechanism of action has positioned Phenserine as a potential disease-modifying therapy.
Comparative Efficacy in Chronic Models
Preclinical Animal Models
Phenserine has been evaluated in various animal models of cognitive impairment and AD pathology. These studies have demonstrated its potential to improve cognitive function and modulate biomarkers associated with the disease.
Cognitive Enhancement:
In studies using the Stone maze paradigm, (-)-phenserine has been shown to improve cognitive performance in both young learning-impaired and elderly rats. Furthermore, studies in aged beagle dogs, a model that naturally develops cognitive decline, have shown that Phenserine can enhance memory.
Biomarker Modulation:
Preclinical studies have demonstrated that Phenserine can reduce the levels of APP and Aβ in the brains of animal models. This effect is attributed to its ability to post-transcriptionally regulate APP mRNA translation.
Clinical Trials in Alzheimer's Disease Patients
Phenserine has undergone several clinical trials in patients with mild to moderate AD. While early phase trials showed promising results, later-stage trials yielded mixed outcomes.
Cognitive and Functional Outcomes:
A 12-week, double-blind, placebo-controlled study showed that Phenserine (10 and 15 mg BID) was well-tolerated and produced statistically significant improvements in cognitive function as measured by the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog). For patients who continued therapy beyond 12 weeks, the improvement in ADAS-cog scores for the high-dose Phenserine group reached statistical significance compared to placebo. Specifically, the mean change from baseline in ADAS-cog for the high-dose group was -3.18 compared to -0.66 for the placebo group. However, a subsequent Phase III trial did not show a statistically significant improvement over placebo for the primary endpoints after 26 weeks of treatment.
Biomarker Modulation in Humans:
In a small study of AD patients, Phenserine treatment tended to reduce β-APP and Aβ levels in plasma samples. Another study demonstrated that long-term phenserine treatment was associated with increased levels of cerebrospinal fluid (CSF) Aβ40, soluble AβPPα (sAβPPα), and sAβPPβ, which positively correlated with improvements in regional cerebral metabolic rate for glucose (rCMRglc) and cognition.
Comparison with Other Cholinesterase Inhibitors
Phenserine's primary competitors are other AChE inhibitors approved for the treatment of AD, such as Donepezil, Rivastigmine, and Galantamine.
| Drug | Mechanism of Action | Cognitive Efficacy (ADAS-cog improvement) | Biomarker Effects |
| Phenserine | Dual: AChE inhibitor and APP modulator | -2.5 to -3.18 points (in some studies) | Reduces Aβ and sAPP levels |
| Donepezil | Selective, reversible AChE inhibitor | ~2.7 to 3.0 points | Primarily symptomatic, limited evidence of disease modification |
| Rivastigmine | Reversible inhibitor of AChE and butyrylcholinesterase (BuChE) | ~1.8 to 2.9 points | Primarily symptomatic |
| Galantamine | Selective AChE inhibitor and allosteric modulator of nicotinic receptors | ~1.7 to 3.6 points | Primarily symptomatic |
Experimental Protocols
Morris Water Maze for Assessing Spatial Memory in Rodent Models
The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodent models of AD.
Objective: To evaluate the effect of long-term Phenserine treatment on spatial learning and memory.
Apparatus: A circular pool (150 cm in diameter) filled with opaque water. A hidden platform is submerged 1 cm below the water surface in one of the four quadrants. Visual cues are placed around the room.
Procedure:
-
Acquisition Phase (5-7 days):
-
Mice are given four trials per day to find the hidden platform.
-
Each trial starts from a different quadrant.
-
The latency to find the platform and the path length are recorded.
-
If a mouse fails to find the platform within 60 seconds, it is guided to it.
-
-
Probe Trial (Day after last acquisition day):
-
The platform is removed from the pool.
-
The mouse is allowed to swim for 60 seconds.
-
The time spent in the target quadrant (where the platform was located) is recorded.
-
Data Analysis: The escape latency and path length during the acquisition phase, and the time spent in the target quadrant during the probe trial are compared between Phenserine-treated and control groups.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for Phenserine's Neurotrophic Effects
Phenserine's neurotrophic and neuroprotective actions are believed to be mediated through the Protein Kinase C (PKC) and Extracellular signal-regulated kinase (ERK) pathways.
Caption: Proposed signaling cascade for Phenserine's neuroprotective and neurotrophic actions.
Experimental Workflow for Evaluating Long-Term Efficacy in a Chronic AD Mouse Model
Caption: Workflow for a long-term preclinical study comparing Phenserine to an alternative.
Conclusion
This compound has demonstrated potential as a therapeutic agent for Alzheimer's disease with a unique dual mechanism of action. While it has shown promise in improving cognitive function and modulating disease-related biomarkers in both preclinical and some clinical studies, the results from long-term, large-scale clinical trials have been inconsistent. Further research is warranted to fully elucidate its long-term efficacy and disease-modifying potential in comparison to other established treatments. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for future investigations in this area.
Safety Operating Guide
Proper Disposal of Phenserine Tartrate: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of Phenserine tartrate, an investigational drug compound, is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides essential safety and logistical information, including a step-by-step operational plan for the disposal of this compound in a research setting.
All disposal procedures for investigational medications must comply with the guidelines set forth by the Resource Conservation and Recovery Act (RCRA) and other applicable federal, state, and local regulations.[1][2] Research institutions are required to have established protocols for managing chemical waste, and it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat.[3] Handle this compound in a well-ventilated area, avoiding the creation of dust or aerosols.[3] In case of accidental exposure, refer to the Safety Data Sheet (SDS) for first aid measures.[3]
Disposal Protocol for this compound
The following is a general, step-by-step procedure for the disposal of this compound. This should be adapted to the specific requirements of your institution's EHS-approved procedures.
-
Initial Assessment and Segregation:
-
Determine if the this compound waste is considered hazardous. This determination should be made in consultation with your institution's EHS department.
-
Segregate this compound waste from other laboratory waste streams. Do not mix it with non-hazardous trash or other chemical waste unless explicitly instructed to do so by EHS.
-
-
Containerization and Labeling:
-
Place all solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), into a designated, compatible, and leak-proof waste container.
-
For unused or expired pure compounds, it is often best to leave them in their original, clearly labeled containers.
-
Label the waste container clearly with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area until it is collected by EHS personnel.
-
Ensure that the storage area is away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the this compound waste.
-
Provide them with all necessary information about the waste, including its identity and quantity.
-
-
Documentation:
-
Maintain a detailed record of the disposal, including the date, quantity of waste, and the date of pickup by EHS. This documentation is crucial for regulatory compliance.
-
Regulatory and Logistical Overview
The following table summarizes key considerations for the disposal of research-grade pharmaceuticals like this compound.
| Aspect | Description | Primary Responsibility | Governing Regulations/Guidelines |
| Waste Characterization | Determining if the waste is hazardous based on its chemical properties. | Researcher, in consultation with EHS | Resource Conservation and Recovery Act (RCRA) |
| Segregation & Storage | Proper separation and storage of chemical waste to prevent reactions and ensure safe handling. | Researcher | Institutional EHS Protocols, RCRA |
| Labeling | Clearly identifying the contents of the waste container for safe handling and disposal. | Researcher | Institutional EHS Protocols, Department of Transportation (DOT) |
| Transportation & Disposal | The collection, transport, and ultimate disposal of the chemical waste. | Institutional EHS, Licensed Waste Management Vendor | RCRA, DOT, State and Local Regulations |
| Record Keeping | Maintaining accurate records of waste generation and disposal for compliance. | Researcher, Institutional EHS | RCRA, Institutional Policies |
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the disposal of this compound.
Disclaimer: This information is intended as a general guide. Researchers, scientists, and drug development professionals must consult their institution's specific Environmental Health and Safety (EHS) protocols and the manufacturer's Safety Data Sheet (SDS) for complete and detailed disposal instructions for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
